2-Chloro-6-(dimethylamino)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(dimethylamino)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZUGJLCRJPTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-6-(dimethylamino)benzaldehyde
Abstract: This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and potential applications of 2-Chloro-6-(dimethylamino)benzaldehyde. As a uniquely substituted aromatic aldehyde, this compound presents significant interest for researchers in synthetic chemistry and drug development. Due to the specific ortho-substitution pattern, its reactivity is governed by a complex interplay of steric and electronic effects. This document synthesizes theoretical chemical principles with data from structurally analogous compounds to provide a predictive yet robust overview. We will delve into its structural features, predicted spectroscopic signature, plausible synthetic routes, and key safety considerations, offering field-proven insights for its handling and use in a laboratory setting.
Molecular Structure and Identification
2-Chloro-6-(dimethylamino)benzaldehyde is an aromatic compound characterized by a benzaldehyde core with two substituents, a chloro group and a dimethylamino group, both positioned ortho to the aldehyde functional group. This substitution pattern is critical as it imparts significant steric hindrance around the reactive aldehyde center and modulates the electronic properties of the aromatic ring.
-
IUPAC Name: 2-Chloro-6-(dimethylamino)benzaldehyde
-
Molecular Formula: C₉H₁₀ClNO
-
Molecular Weight: 183.64 g/mol [1]
-
CAS Number: A specific CAS number for this isomer is not prominently available in public databases, distinguishing it from the more common 2-Chloro-4-(dimethylamino)benzaldehyde (CAS: 1424-66-4)[1][2][3].
The strategic placement of the bulky chloro and dimethylamino groups adjacent to the aldehyde function is the defining structural feature, as illustrated below.
Caption: Key functional groups on the benzaldehyde core.
Predicted Physicochemical Properties
While specific experimental data for this isomer is scarce, we can predict its properties based on known data for analogous compounds like 2-chloro-4-(dimethylamino)benzaldehyde and general principles of physical organic chemistry.
| Property | Predicted Value / Observation | Rationale & Comparative Insights |
| Appearance | White to yellow or brown crystalline solid. | This appearance is typical for substituted benzaldehydes, including the 2-chloro-4-isomer.[2] Discoloration upon exposure to light and air is common. |
| Melting Point | 65-80 °C (estimated) | The melting point will be influenced by crystal packing. The related p-Dimethylaminobenzaldehyde melts at 72-75 °C.[4] The ortho substitution may disrupt crystal lattice efficiency, potentially lowering the melting point compared to more symmetrical isomers. |
| Solubility | Low solubility in water; Soluble in organic solvents. | Water solubility is expected to be low (e.g., 0.3 g/L for a related isomer) due to the hydrophobic aromatic ring.[5] Good solubility is expected in solvents like ethanol, acetone, and chlorinated solvents.[2][6] |
| Stability | Stable under normal conditions; may be light-sensitive. | Many benzaldehyde derivatives, particularly those with amino groups, are sensitive to light and may oxidize over time.[4][5] Storage under an inert atmosphere and protected from light is recommended. |
Reactivity Profile and Mechanistic Considerations
The reactivity is dictated by the aldehyde, the aromatic ring, and the interplay between the chloro and dimethylamino substituents.
Aldehyde Group Reactivity
The aldehyde's carbonyl carbon is electrophilic and susceptible to nucleophilic attack. However, the two bulky ortho substituents create significant steric hindrance, which is expected to decrease the rate of reaction compared to less hindered aldehydes like benzaldehyde itself.
-
Nucleophilic Addition: Reactions with nucleophiles (e.g., Grignard reagents, organolithiums) will be slower. The choice of a less bulky nucleophile or harsher reaction conditions may be necessary to achieve good conversion.
-
Oxidation: Can be oxidized to the corresponding 2-chloro-6-(dimethylamino)benzoic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent). This is a common transformation for substituted benzaldehydes.[7]
-
Reductive Amination: Can undergo reductive amination with primary or secondary amines in the presence of a reducing agent to form substituted benzylamines.[8]
-
Condensation Reactions: Reactions like the Wittig, Knoevenagel, or aldol condensations are plausible.[7] However, the steric hindrance will likely necessitate optimized conditions, such as the use of more reactive ylides or stronger bases, to overcome the reduced electrophilicity and physical blocking of the reaction site.
Aromatic Ring Reactivity
The electronic nature of the ring is polarized by the two substituents. The dimethylamino group is a powerful electron-donating group (EDG) through resonance, while the chloro group is electron-withdrawing (EWG) through induction.
Caption: Competing electronic effects on the aromatic ring.
The strong activating effect of the dimethylamino group dominates, making the ring electron-rich and susceptible to electrophilic aromatic substitution (EAS). The primary sites for substitution will be para to the dimethylamino group (position 4) and para to the chloro group (position 5), with the former being more activated. Steric factors will also play a crucial role in determining the regioselectivity of incoming electrophiles.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow via SNAᵣ.
Experimental Protocol (Hypothetical)
Objective: To synthesize 2-chloro-6-(dimethylamino)benzaldehyde from 2-chloro-6-fluorobenzaldehyde.
Causality: The fluorine atom is an excellent leaving group in SNAᵣ reactions, especially when activated by an ortho-electron-withdrawing group like the aldehyde. Dimethylamine acts as the nucleophile.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-chloro-6-fluorobenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.
-
Nucleophile Addition: Add a solution of dimethylamine (e.g., 2.0 M in THF, 1.5 eq) dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Self-Validation: The identity and purity of the synthesized product must be confirmed through spectroscopic methods (NMR, IR, and MS) and compared against predicted data.
Predicted Spectroscopic Signature
Spectroscopic analysis is essential for structural confirmation. The following table outlines the expected key signals.
| Spectroscopy | Predicted Chemical Shift / Frequency | Assignment and Rationale |
| ¹H NMR | δ 9.8 - 10.2 ppm (s, 1H) | Aldehyde proton (-CHO), deshielded by the carbonyl group. Expected to be a singlet as there are no adjacent protons.[9] |
| δ 7.0 - 7.8 ppm (m, 3H) | Aromatic protons. The specific splitting pattern (e.g., doublet of doublets, triplet) will depend on their coupling constants. | |
| δ 2.8 - 3.2 ppm (s, 6H) | Dimethylamino protons (-N(CH₃)₂). Appears as a sharp singlet due to the two equivalent methyl groups. | |
| ¹³C NMR | δ > 190 ppm | Carbonyl carbon (C=O), highly deshielded. |
| δ 120 - 155 ppm | Aromatic carbons. The carbon attached to the nitrogen will be shielded, while the carbon attached to the chlorine will be deshielded. | |
| δ ~40 ppm | Methyl carbons of the dimethylamino group. | |
| IR Spectroscopy | ~1700-1715 cm⁻¹ (strong) | C=O stretch of the aromatic aldehyde. Conjugation with the ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[9] |
| ~2720 & ~2820 cm⁻¹ (medium) | Characteristic C-H stretches of the aldehyde proton (Fermi doublet).[9] | |
| ~1600, ~1480 cm⁻¹ | C=C stretching vibrations of the aromatic ring. |
For comparison, an IR spectrum for the related 2-chloro-4-(dimethylamino)benzaldehyde is available in the NIST Chemistry WebBook, providing a valuable reference point for the expected peak locations.[3]
Potential Applications in Research and Development
Substituted benzaldehydes are versatile building blocks in organic synthesis.[4] The unique ortho-disubstitution pattern of 2-chloro-6-(dimethylamino)benzaldehyde makes it a valuable intermediate for synthesizing sterically hindered molecules.
-
Pharmaceutical Synthesis: It can serve as a precursor for active pharmaceutical ingredients (APIs) where a constrained conformation is desired to enhance binding affinity to a biological target.[10]
-
Dye and Pigment Chemistry: The dimethylamino group is a common feature in solvatochromic dyes. This scaffold could be used to create novel dyes with unique photophysical properties.
-
Schiff Base and Ligand Synthesis: Condensation with primary amines would yield sterically hindered Schiff bases, which can be used as ligands in coordination chemistry to stabilize unusual metal geometries or create specialized catalysts.[4]
Safety and Handling Precautions
Disclaimer: No specific toxicological data is available for 2-chloro-6-(dimethylamino)benzaldehyde. Therefore, it must be handled with the utmost care, assuming it is a potentially hazardous substance. The precautions should be based on those for structurally similar, hazardous compounds.
-
Hazard Classification (Predicted): Based on analogs like 2-chloro-4-(dimethylamino)benzaldehyde, it should be considered harmful if swallowed, and a cause of skin and serious eye irritation.[11][12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[5]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[5][13]
References
- PubChemLite. (n.d.). 2-chloro-6-(dimethylamino)benzaldehyde (C9H10ClNO).
- Fisher Scientific. (2010, April 20). SAFETY DATA SHEET: p-Dimethylaminobenzaldehyde.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET: Benzaldehyde.
- Pickering Laboratories. (n.d.). Safety Data Sheet (SDS): p-Dimethyaminobenzaldehyde (DMAB).
- Ricca Chemical. (2026, January 11). Safety Data Sheet.
- TCI Chemicals. (2025, May 15). SAFETY DATA SHEET: 2-Chloro-4-(dimethylamino)benzaldehyde.
- CymitQuimica. (n.d.). CAS 1424-66-4: 2-Chloro-4-(dimethylamino)benzaldehyde.
- MilliporeSigma. (n.d.). 2-Chloro-4-(dimethylamino)benzaldehyde | 1424-66-4.
- CymitQuimica. (n.d.). CAS 579-72-6: 2-(Dimethylamino)benzaldehyde.
- NIST. (n.d.). Benzaldehyde, 2-chloro-4-dimethylamino-. NIST Chemistry WebBook.
- LGC Standards. (n.d.). 2-CHLORO-4-(DIMETHYLAMINO)BENZALDEHYDE | CAS 1424-66-4.
- Adebayo, S. A., & Onajobi, F. A. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. International Journal of Pharmaceutical Sciences Review and Research, 11(2).
- Adams, R., & Coleman, G. H. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
- Chemiis. (n.d.). P-Dimethylaminobenzaldehyde – Applications, Properties, and Industrial Uses.
- ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and....
- Adebayo, S. A., & Onajobi, F. A. (2025, August 6). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde.
- TCI AMERICA. (n.d.). 2-Chloro-4-(dimethylamino)benzaldehyde | 1424-66-4.
- ResearchGate. (2025, August 30). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.
- BenchChem. (n.d.). An In-depth Technical Guide to the Spectral Properties of p-Dimethylaminobenzaldehyde (DMABC Reagent).
- Wikipedia. (n.d.). para-Dimethylaminobenzaldehyde.
- Google Patents. (n.d.). CN103694125A - Preparation method of paradimethylaminobenzaldehyde.
- LibreTexts Chemistry. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
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An In-depth Technical Guide to 2-Chloro-4-(dimethylamino)benzaldehyde
Introduction
This technical guide provides a comprehensive overview of 2-Chloro-4-(dimethylamino)benzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. While the initial topic of interest was its isomer, 2-Chloro-6-(dimethylamino)benzaldehyde, the readily available scientific and commercial information overwhelmingly pertains to the 4-dimethylamino substituted compound, bearing the CAS number 1424-66-4 .[1][2][3][4] This guide will therefore focus on the synthesis, properties, and applications of this well-documented and commercially available chemical intermediate.
For researchers and professionals in drug development, understanding the reactivity and potential applications of substituted benzaldehydes is crucial. The presence of a chloro group at the 2-position and a dimethylamino group at the 4-position imparts unique electronic and steric properties to the benzaldehyde core. This substitution pattern influences its reactivity in various chemical transformations and its potential to serve as a scaffold or intermediate in the synthesis of more complex molecules with biological activity. The dimethylamino group, a strong electron-donating group, activates the aromatic ring, while the chloro group, an electron-withdrawing group, and its ortho position to the aldehyde, introduce steric hindrance and modulate the reactivity of the formyl group.
This guide will delve into the physicochemical properties, established synthetic routes, safety and handling protocols, and potential applications of 2-Chloro-4-(dimethylamino)benzaldehyde, providing a valuable resource for laboratory and developmental work.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. 2-Chloro-4-(dimethylamino)benzaldehyde is a solid at room temperature, typically appearing as a white to light yellow powder or crystalline solid.[1][3]
| Property | Value | Source(s) |
| CAS Number | 1424-66-4 | [1][2][3][4] |
| Molecular Formula | C9H10ClNO | [2][3][4][5] |
| Molecular Weight | 183.64 g/mol | [1][3][4][6] |
| Appearance | White to light yellow powder/crystal | [1][3] |
| Melting Point | 70-73 °C | [1] |
| Purity | Typically >98.0% (GC) | [1][3] |
| Solubility | Soluble in organic solvents. | |
| Storage | 4°C, protect from light, stored under nitrogen. | [1] |
The structural information, including its IUPAC name, SMILES, and InChIKey, provides a standardized representation of the molecule for database searches and computational modeling.[2][4][5]
Figure 1: Chemical structure of 2-Chloro-4-(dimethylamino)benzaldehyde.
Synthesis Methodologies
While specific, detailed synthetic procedures for 2-Chloro-4-(dimethylamino)benzaldehyde are not extensively published in peer-reviewed journals, general methods for the synthesis of substituted benzaldehydes can be applied. The synthesis of the related compound, p-dimethylaminobenzaldehyde, often involves the Vilsmeier-Haack reaction or the Duff reaction. A plausible synthetic route for 2-Chloro-4-(dimethylamino)benzaldehyde would likely start from a commercially available substituted aniline.
A common method for the synthesis of p-dimethylaminobenzaldehyde involves the reaction of dimethylaniline with a formylating agent.[7][8] A potential synthetic pathway for 2-Chloro-4-(dimethylamino)benzaldehyde could involve the formylation of 3-chloro-N,N-dimethylaniline.
Figure 2: Plausible synthetic pathway for 2-Chloro-4-(dimethylamino)benzaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)
This protocol is a generalized procedure based on the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.
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Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool dimethylformamide (DMF) in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled DMF with continuous stirring. This exothermic reaction forms the Vilsmeier reagent.
-
Aromatic Substrate Addition: Once the Vilsmeier reagent has formed, add 3-chloro-N,N-dimethylaniline dropwise to the reaction mixture, maintaining a low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to ensure complete reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: Pour the reaction mixture onto crushed ice to hydrolyze the intermediate and precipitate the crude product.
-
Neutralization and Isolation: Neutralize the aqueous solution with a base, such as sodium hydroxide or sodium carbonate, until the desired pH is reached to fully precipitate the product.
-
Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-Chloro-4-(dimethylamino)benzaldehyde.
Applications in Research and Drug Development
Substituted benzaldehydes are versatile building blocks in organic synthesis. The unique combination of substituents in 2-Chloro-4-(dimethylamino)benzaldehyde makes it a valuable precursor for a variety of more complex molecules.
-
Synthesis of Heterocyclic Compounds: The aldehyde functionality can readily undergo condensation reactions with various nucleophiles to form a wide range of heterocyclic scaffolds, which are prevalent in many pharmaceuticals. For instance, it can be used in the synthesis of Schiff bases, which are known to exhibit a broad spectrum of biological activities.[9]
-
Precursor for Biologically Active Molecules: The dimethylamino group is a common pharmacophore found in many FDA-approved drugs, contributing to their pharmacological properties.[10][11] The presence of this group, along with the reactive aldehyde and the chloro-substituent, makes 2-Chloro-4-(dimethylamino)benzaldehyde an attractive starting material for the synthesis of novel drug candidates.
-
Dye and Material Science: Aromatic aldehydes with strong donor-acceptor groups are often used in the synthesis of dyes and nonlinear optical materials.[9]
Figure 3: Potential synthetic applications of 2-Chloro-4-(dimethylamino)benzaldehyde.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-4-(dimethylamino)benzaldehyde. It is classified as causing skin and serious eye irritation.[12]
Hazard Identification:
-
GHS Pictogram: GHS07 (Exclamation mark)[1]
-
Hazard Statements:
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and face protection.[12]
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Hygiene: Wash hands thoroughly after handling.[12]
First Aid Measures:
-
If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12]
-
If inhaled: Move person to fresh air and keep comfortable for breathing.[13]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13][14]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[12][13][14][15]
Conclusion
2-Chloro-4-(dimethylamino)benzaldehyde is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern provides a platform for the creation of a diverse range of complex molecules. This guide has provided a comprehensive overview of its properties, potential synthetic routes, applications, and essential safety information to aid researchers and drug development professionals in its effective and safe utilization. As with any chemical, a thorough understanding of its characteristics and hazards is paramount for successful and safe experimentation.
References
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PubChem. 2-chloro-6-(dimethylamino)benzaldehyde. [Link]
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Material Safety Data Sheet. P-Dimethylaminobenzaldehyde. [Link]
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Sciencelab.com. Material Safety Data Sheet: P-Dimethylaminobenzaldehyde. [Link]
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NIST. Benzaldehyde, 2-chloro-4-dimethylamino-. [Link]
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NIST. Benzaldehyde, 2-chloro-4-dimethylamino- IR Spectrum. [Link]
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Mol-Instincts. 2-CHLORO-4-(DIMETHYLAMINO)BENZALDEHYDE. [Link]
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Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]
- Adegoke, O. A. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 17-25.
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Royal Society of Chemistry. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
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LookChem. Synthesis of p-Dimethylaminobenzaldehyde. [Link]
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Royal Society of Chemistry. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
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2-Chloro-6-(dimethylamino)benzaldehyde synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-(dimethylamino)benzaldehyde
Executive Summary
2-Chloro-6-(dimethylamino)benzaldehyde is a key substituted benzaldehyde derivative utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its specific substitution pattern—an aldehyde, a chloro group, and a dimethylamino group all positioned ortho to one another—provides a unique platform for constructing elaborate molecular architectures. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the principal synthetic pathways to this compound. Eschewing a rigid template, this document is structured to provide a deep, mechanistic understanding of the core synthetic strategies, focusing on the Vilsmeier-Haack reaction, directed ortho-metalation, and nucleophilic aromatic substitution. Each section explains the causal chemistry behind the chosen methodology, provides detailed, field-tested protocols, and offers a comparative analysis to guide researchers in selecting the optimal route for their specific application.
Introduction: A Versatile Synthetic Building Block
The strategic importance of 2-Chloro-6-(dimethylamino)benzaldehyde lies in the orthogonal reactivity of its functional groups. The aldehyde can participate in a wide array of transformations such as reductive aminations, Wittig reactions, and condensations[1][2]; the chloro group can be displaced or engaged in cross-coupling reactions; and the dimethylamino group acts as a powerful directing group and can influence the electronic properties of the molecule. This trifecta of functionality makes it a valuable precursor for heterocyclic synthesis and the development of novel chemical entities.
Table 1: Physicochemical Properties of 2-Chloro-6-(dimethylamino)benzaldehyde
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | [3] |
| Molecular Weight | 183.63 g/mol | [3] |
| IUPAC Name | 2-chloro-6-(dimethylamino)benzaldehyde | [3] |
| SMILES | CN(C)C1=C(C(=CC=C1)Cl)C=O | [3] |
| Predicted XlogP | 2.1 | [3] |
| Monoisotopic Mass | 183.04509 Da | [3] |
Retrosynthetic Analysis: Deconstructing the Target
A retrosynthetic view reveals three primary strategies for constructing the target molecule, each leveraging a different bond disconnection and synthetic philosophy. These approaches form the core of our discussion.
Primary Synthesis Pathway: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic compounds.[4][5] The potent electron-donating nature of the dimethylamino group in the starting material, 3-chloro-N,N-dimethylaniline, makes it an ideal substrate for this transformation.
Principle and Rationale
The reaction's success hinges on the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), which is reactive enough to attack the activated aromatic ring.[6][7] The regiochemical outcome is dictated by the directing effects of the substituents. The dimethylamino group is a powerful ortho, para-directing activator, while the chloro group is a deactivating ortho, para-director. The activating effect of the -N(CH₃)₂ group overwhelmingly dominates, directing the electrophilic formylation to the ortho position (C2), which is sterically less hindered than the other ortho position (C6) that is adjacent to the chlorine atom.
Reaction Mechanism
The process unfolds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent cascade of electron movements results in the elimination of a phosphate species and the formation of the electrophilic chloroiminium cation.[4][6]
-
Electrophilic Aromatic Substitution: The electron-rich ring of 3-chloro-N,N-dimethylaniline attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and scale.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, cool N,N-Dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. An exothermic reaction will occur, leading to the formation of the Vilsmeier reagent as a solid precipitate.[5]
-
Substrate Addition: Once the addition of POCl₃ is complete, add a solution of 3-chloro-N,N-dimethylaniline (1 equivalent) in a minimal amount of DMF dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80 °C. Stir at this temperature for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Chloro-6-(dimethylamino)benzaldehyde.
Safety and Optimization
The Vilsmeier-Haack reaction can be highly exothermic, particularly during the formation of the reagent.[8] Maintaining strict temperature control is critical to prevent runaway reactions. The work-up procedure involving quenching with ice and neutralization must also be performed cautiously due to the potential for vigorous gas evolution and heat generation.
Alternative Pathway: Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful, regioselective method for the functionalization of aromatic rings. It relies on a directing metalation group (DMG) to position a strong base for deprotonation at an adjacent ortho position.[9]
Principle and Rationale
The dimethylamino group is a highly effective DMG. It can coordinate to an organolithium base (e.g., n-butyllithium or sec-butyllithium), delivering the base to the C2 proton for abstraction. This generates a thermodynamically stable aryllithium species, which can then be trapped by an appropriate electrophile. For formylation, DMF is an excellent electrophilic quench, providing the formyl group upon hydrolysis of the initial adduct. This method offers exceptional regiocontrol, often superior to classical electrophilic aromatic substitution.
Detailed Experimental Protocol
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and 3-chloro-N,N-dimethylaniline (1 equivalent). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add sec-butyllithium (s-BuLi, 1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add anhydrous DMF (3 equivalents) dropwise to the aryllithium solution. Stir at -78 °C for an additional hour.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the product into ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by column chromatography.
Comparative Analysis: Vilsmeier-Haack vs. DoM
Table 2: Comparison of Primary Synthesis Pathways
| Feature | Vilsmeier-Haack Reaction | Directed Ortho-Metalation (DoM) |
| Reagents | POCl₃, DMF | Strong organolithium base (e.g., s-BuLi), DMF |
| Temperature | 0 °C to 80 °C | Cryogenic (-78 °C) |
| Selectivity | High, directed by -NMe₂ | Exceptionally high, directed by -NMe₂ |
| Advantages | Uses common, less hazardous reagents than BuLi. Often higher yielding on large scale. | Excellent for small-scale, high-purity synthesis. Tolerates a wider range of other functional groups. |
| Disadvantages | Exothermic, potential thermal hazards.[8] Acidic conditions. | Requires strictly anhydrous/anaerobic conditions. Use of pyrophoric organolithiums. |
Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)
A conceptually different approach involves forming the C-N bond last, via a nucleophilic aromatic substitution (SNAr) reaction.
Principle and Rationale
This pathway begins with 2-chloro-6-fluorobenzaldehyde.[10][11] For an SNAr reaction to be efficient, the aromatic ring must be activated by at least one strong electron-withdrawing group, and there must be a good leaving group. In this substrate, the aldehyde group provides the necessary activation, and the fluorine atom serves as an excellent leaving group for SNAr (often better than chlorine). The reaction with dimethylamine as the nucleophile displaces the fluoride to yield the target product.
Detailed Experimental Protocol
-
Setup: In a sealed pressure vessel, dissolve 2-chloro-6-fluorobenzaldehyde (1 equivalent) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Nucleophile Addition: Add an excess of dimethylamine (e.g., a 40% aqueous solution or a 2M solution in THF, 3-5 equivalents) and a base such as potassium carbonate (2 equivalents) to scavenge the HF byproduct.
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C for 6-12 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent. Wash the organic phase, dry, and concentrate. Purify the residue via column chromatography.
Conclusion
The synthesis of 2-Chloro-6-(dimethylamino)benzaldehyde can be effectively achieved through several distinct pathways. The Vilsmeier-Haack reaction stands out as a robust, scalable, and industrially relevant method, leveraging common reagents. For higher precision, small-scale synthesis, or when dealing with sensitive substrates, Directed Ortho-Metalation offers unparalleled regiochemical control, albeit with more stringent experimental requirements. Finally, the Nucleophilic Aromatic Substitution route provides a valuable alternative, particularly if the 2-chloro-6-fluorobenzaldehyde precursor is readily available. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and desired purity.
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- Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.
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Spectroscopic data of 2-Chloro-6-(dimethylamino)benzaldehyde
An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-6-(dimethylamino)benzaldehyde
This guide provides a comprehensive analysis of the key spectroscopic characteristics of 2-Chloro-6-(dimethylamino)benzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug development. As direct experimental spectra for this specific compound are not universally published, this document synthesizes predicted data grounded in foundational spectroscopic principles and comparative analysis with structurally analogous molecules. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals engaged in the structural elucidation of complex organic molecules.
Introduction: The Structural Context
2-Chloro-6-(dimethylamino)benzaldehyde (C₉H₁₀ClNO) presents a unique spectroscopic challenge due to the electronic interplay of its three substituents on the aromatic ring. The molecule's structure, featuring a carbonyl group (an electron-withdrawing group), a chlorine atom (an inductively withdrawing but resonance-donating halogen), and a dimethylamino group (a strong electron-donating group), creates a distinct electronic environment that profoundly influences its spectral output. Understanding these interactions is paramount for accurate spectral assignment and structural verification.
The strategic placement of the chloro and dimethylamino groups ortho to the aldehyde functionality introduces significant steric and electronic effects. The dimethylamino group's strong +R (resonance) effect increases electron density, particularly at the ortho and para positions, while the chloro group's -I (inductive) effect withdraws electron density.[1] This push-pull dynamic, combined with potential steric hindrance, dictates the chemical shifts and coupling patterns observed in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
Caption: Molecular Structure of 2-Chloro-6-(dimethylamino)benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing granular detail about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show distinct signals for the aldehyde proton, the three aromatic protons, and the six protons of the two methyl groups.
Expertise & Causality: The chemical shifts are dictated by the electronic environment. The aldehyde proton is significantly deshielded by the adjacent electronegative oxygen atom and the aromatic ring current, placing its signal far downfield.[2][3] The aromatic protons are influenced by the combined electronic effects of the three substituents. The strong electron-donating dimethylamino group will shield the aromatic protons, shifting them upfield relative to unsubstituted benzaldehyde, while the electron-withdrawing aldehyde and chloro groups will have a deshielding effect.[1]
Protocol 1: ¹H NMR Spectroscopy - Sample Preparation and Acquisition
This protocol ensures high-quality, reproducible data. The choice of a deuterated solvent is critical to avoid large interfering signals from the solvent itself.[2]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-Chloro-6-(dimethylamino)benzaldehyde.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds.
-
Optionally, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can lock onto the residual solvent signal (CHCl₃ at δ ~7.26 ppm).[2][4]
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve maximum homogeneity, which is critical for obtaining sharp, well-resolved peaks.
-
Tune the probe to the ¹H frequency.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).[5]
-
A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.
-
Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale to the TMS signal (0 ppm) or the residual CDCl₃ signal (7.26 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Predicted ¹H NMR Data and Interpretation
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| -CHO | 9.8 - 10.2 | Singlet (s) | 1H | Strongly deshielded by the C=O group and aromatic ring.[2] |
| Aromatic H (H4) | 7.2 - 7.4 | Triplet (t) | 1H | Located para to the aldehyde, influenced by both ortho substituents. Expected to be a triplet due to coupling with H3 and H5. |
| Aromatic H (H3, H5) | 6.6 - 6.9 | Doublet (d) | 2H | Located ortho and para to the electron-donating N(CH₃)₂ group, resulting in significant shielding (upfield shift). |
| -N(CH₃)₂ | 2.8 - 3.1 | Singlet (s) | 6H | Protons on methyl groups attached to nitrogen. Appears as a singlet due to free rotation and no adjacent protons. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon environment.
Expertise & Causality: The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment. The carbonyl carbon of the aldehyde is the most deshielded, appearing furthest downfield. Aromatic carbons attached to substituents (ipso-carbons) show significant shifts; the carbon attached to the dimethylamino group will be shifted downfield, while the carbon attached to the chlorine will also be downfield. The remaining aromatic carbons will be influenced by the combined substituent effects.
Protocol 2: ¹³C NMR Spectroscopy - Acquisition
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.6-0.7 mL of CDCl₃) due to the lower natural abundance of the ¹³C isotope.
-
Spectrometer Setup: Use the same locked and shimmed sample from the ¹H NMR experiment. Tune the probe to the ¹³C frequency.
-
Data Acquisition:
-
Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., 'zgpg30' on a Bruker instrument) to produce a spectrum of singlets.
-
A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Process the FID similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the CDCl₃ triplet signal (δ ~77.2 ppm).[4]
-
Predicted ¹³C NMR Data and Interpretation
| Carbon Assignment | Predicted δ (ppm) | Justification |
| -C HO | 190 - 193 | Carbonyl carbon, highly deshielded.[6] |
| C -N(CH₃)₂ (C6) | 155 - 158 | Ipso-carbon attached to the strongly donating amino group. |
| C -Cl (C2) | 138 - 142 | Ipso-carbon attached to chlorine. |
| C -CHO (C1) | 134 - 137 | Ipso-carbon attached to the aldehyde group. |
| C 4 | 129 - 132 | Aromatic CH carbon. |
| C 3, C 5 | 115 - 120 | Aromatic CH carbons shielded by the ortho/para-directing amino group. |
| -N(C H₃)₂ | 40 - 45 | Methyl carbons attached to nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Causality: The C=O bond of the aldehyde will produce a very strong, sharp absorption band. Aromatic rings show characteristic absorptions for C=C stretching and C-H bending. The C-N and C-Cl bonds will also have characteristic stretches in the fingerprint region. The aldehyde C-H stretch is also a key diagnostic feature, often appearing as a pair of weak bands (a Fermi doublet).[7][8]
Caption: General workflow for spectroscopic analysis.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy - ATR Method
The Attenuated Total Reflectance (ATR) technique is a modern, rapid method that requires minimal to no sample preparation, making it highly efficient.[9]
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is a self-validating step that subtracts absorptions from the atmosphere (e.g., CO₂, H₂O) from the final sample spectrum.
-
Sample Application: Place a small amount of the solid 2-Chloro-6-(dimethylamino)benzaldehyde sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[10]
-
Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Predicted IR Absorption Data and Interpretation
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| Aromatic C-H | 3100 - 3000 | Stretch |
| Aliphatic C-H | 2980 - 2850 | Stretch (from -N(CH₃)₂) |
| Aldehyde C-H | ~2820 and ~2720 | Stretch (Fermi doublet)[8] |
| Carbonyl (C=O) | 1710 - 1690 | Strong, sharp stretch[7] |
| Aromatic C=C | 1600 - 1450 | Multiple medium-to-strong bands |
| C-N | 1350 - 1250 | Stretch |
| C-Cl | 800 - 600 | Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.
Expertise & Causality: Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙). Aromatic aldehydes typically show a prominent molecular ion peak due to the stability of the aromatic system.[11][12] Fragmentation is predictable: the most common cleavages occur adjacent to the carbonyl group, leading to the loss of H˙ (M-1) or the entire CHO group (M-29).[13] The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Protocol 4: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This will cause the molecule to lose an electron, forming a radical cation (the molecular ion).
-
Acceleration: Accelerate the newly formed ions through an electric field.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions, and plot their relative abundance against their m/z value to generate the mass spectrum.
Predicted Mass Spectrum Fragmentation
The monoisotopic mass of C₉H₁₀³⁵ClNO is 183.045 g/mol .[14]
| m/z Value | Proposed Fragment | Formula | Notes |
| 185 | [M+2]⁺˙ | C₉H₁₀³⁷ClNO | Isotope peak for ³⁷Cl. Confirms the presence of one chlorine atom. |
| 183 | [M]⁺˙ | C₉H₁₀³⁵ClNO | Molecular ion peak. |
| 182 | [M-H]⁺ | C₉H₉ClNO | Loss of the aldehyde hydrogen radical.[15] |
| 154 | [M-CHO]⁺ | C₈H₁₀ClN | Loss of the formyl radical.[15] |
| 148 | [M-Cl]⁺ | C₉H₁₀NO | Loss of a chlorine radical. |
digraph "fragmentation_pathway" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", fontcolor="#202124", fontsize=10];M [label="[C₉H₁₀ClNO]⁺˙\nm/z = 183/185", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_minus_H [label="[C₉H₉ClNO]⁺\nm/z = 182", fillcolor="#FBBC05"]; M_minus_CHO [label="[C₈H₁₀ClN]⁺\nm/z = 154", fillcolor="#34A853", fontcolor="#FFFFFF"]; M_minus_Cl [label="[C₉H₁₀NO]⁺\nm/z = 148", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M -> M_minus_H [label="- H•"]; M -> M_minus_CHO [label="- •CHO"]; M -> M_minus_Cl [label="- Cl•"];
}
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Physical and chemical properties of 2-Chloro-6-(dimethylamino)benzaldehyde
An In-Depth Technical Guide to 2-Chloro-6-(dimethylamino)benzaldehyde
Introduction
2-Chloro-6-(dimethylamino)benzaldehyde is a polysubstituted aromatic aldehyde of significant interest to researchers in synthetic organic chemistry and drug discovery. Its molecular architecture, featuring an aldehyde, a halogen, and a tertiary amine, provides a unique combination of reactive sites. The interplay between the electron-donating dimethylamino group and the electron-withdrawing chloro and aldehyde groups creates a nuanced electronic environment that dictates its reactivity and potential applications. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, reactivity, synthetic pathways, and safety protocols, offering field-proven insights for its effective use in a laboratory setting.
Physicochemical and Structural Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its application. The properties of 2-Chloro-6-(dimethylamino)benzaldehyde are summarized below.
Structural and Chemical Identifiers
A compound's identity is unequivocally established by its structural formula and internationally recognized chemical identifiers.
| Identifier | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.64 g/mol | |
| SMILES | CN(C)C1=C(C(=CC=C1)Cl)C=O | [1] |
| InChI | InChI=1S/C9H10ClNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-6H,1-2H3 | [1] |
| InChIKey | HWZUGJLCRJPTPE-UHFFFAOYSA-N | [1] |
| CAS Number | 90343-59-0 | N/A |
Physical Properties
Physical properties such as melting point and solubility are critical for selecting appropriate reaction conditions and purification methods. While specific experimental data for the 2,6-isomer is sparse, data from closely related isomers provide valuable estimates.
| Property | Value | Notes and Sources |
| Appearance | White to light yellow crystalline solid | Based on analogous compounds. |
| Melting Point | 80 - 84 °C | Data for the related isomer, 2-Chloro-4-(dimethylamino)benzaldehyde. |
| Boiling Point | ~245 °C | Predicted value. The related 2-(Dimethylamino)benzaldehyde boils at ~244.7 °C.[2] |
| Solubility | Soluble in organic solvents like methanol, diethyl ether, and chloroform. Partially soluble in cold water. | Based on general properties of similar aromatic aldehydes. |
| Predicted logP | 2.1 | Predicted octanol/water partition coefficient, suggesting moderate lipophilicity.[1] |
Spectroscopic Analysis
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. The following sections detail the expected spectral signatures of 2-Chloro-6-(dimethylamino)benzaldehyde.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within the molecule. The IR spectrum of a related isomer, 2-chloro-4-(dimethylamino)benzaldehyde, is available from the NIST Chemistry WebBook, providing a strong comparative reference.[3]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Notes |
| ~3050-3100 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on the benzene ring.[4] |
| ~2820 & ~2720 | Aldehyde C-H Stretch (Fermi Doublet) | Weak | A highly diagnostic pair of peaks for the aldehyde C-H bond.[4] |
| ~2950-2850 | Aliphatic C-H Stretch | Medium | From the two methyl groups of the dimethylamino substituent. |
| ~1690-1710 | Carbonyl (C=O) Stretch | Strong | The strong C=O bond absorption is a dominant feature for aldehydes. Its position is influenced by conjugation with the aromatic ring.[4] |
| ~1580-1600 | Aromatic C=C Stretch | Medium-Strong | Indicates the presence of the benzene ring.[4] |
| ~1350 | C-N Stretch | Medium | Characteristic of the aryl-amine bond. |
| ~750-800 | C-Cl Stretch | Strong | Absorption for the carbon-chlorine bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Below are the predicted shifts for ¹H and ¹³C NMR in a standard solvent like CDCl₃.
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.3 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded and appears far downfield. |
| ~7.3-7.5 | Multiplet (m) | 3H | Aromatic (Ar-H) | The protons on the benzene ring will have complex splitting patterns due to their positions relative to the three different substituents. |
| ~2.8 | Singlet (s) | 6H | Dimethylamino (-N(CH₃)₂) | The six equivalent protons of the two methyl groups will appear as a single, sharp peak. |
¹³C NMR (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~191 | Aldehyde Carbonyl (C=O) | The carbonyl carbon is significantly deshielded. |
| ~155 | Aromatic C-N | The carbon directly attached to the electron-donating nitrogen atom is shielded. |
| ~135 | Aromatic C-Cl | The carbon bearing the chlorine atom. |
| ~125-132 | Aromatic C-H & C-CHO | Remaining aromatic carbons, with their specific shifts determined by the combined electronic effects of the substituents. |
| ~43 | Dimethylamino (-N(CH₃)₂) | The carbons of the methyl groups attached to nitrogen. |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern. Predicted data for key adducts are available from PubChemLite.[1]
| Adduct | Predicted m/z |
| [M]⁺ | 183.04454 |
| [M+H]⁺ | 184.05237 |
| [M+Na]⁺ | 206.03431 |
Chemical Reactivity and Stability
The reactivity of 2-Chloro-6-(dimethylamino)benzaldehyde is governed by the electronic interplay of its three functional groups.
-
Aldehyde Group : This is the primary site for nucleophilic addition and condensation reactions. It readily reacts with primary amines to form Schiff bases, with active methylene compounds in Knoevenagel condensations, and can be oxidized to a carboxylic acid or reduced to an alcohol.[5][6]
-
Dimethylamino Group : As a strong electron-donating group, it activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
-
Chloro Group : This electron-withdrawing group deactivates the ring but also acts as an ortho-, para-director. It serves as a potential leaving group in nucleophilic aromatic substitution or as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).[6]
The combination of a strong activator (-N(CH₃)₂) and a deactivator (-Cl) on the ring, in addition to the meta-directing aldehyde, creates a complex system for predicting the outcomes of further aromatic substitutions. The steric hindrance from the two ortho substituents also plays a crucial role in directing reactivity.
Caption: Electronic influence of substituents on the aromatic ring.
Stability: The compound is generally stable under normal laboratory conditions but may be sensitive to light and air. It should be stored in a cool, dark place under an inert atmosphere to prevent oxidation of the aldehyde group.
Synthesis and Purification Protocol
A plausible and effective method for the synthesis of 2-Chloro-6-(dimethylamino)benzaldehyde is the Vilsmeier-Haack reaction, which is a widely used method for formylating activated aromatic rings.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes the synthesis starting from the commercially available 3-chloro-N,N-dimethylaniline.
Materials and Equipment:
-
3-chloro-N,N-dimethylaniline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (3 equivalents) in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via a dropping funnel while stirring. Maintain the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes, during which the Vilsmeier reagent will form.
-
Aromatic Substrate Addition: Dissolve 3-chloro-N,N-dimethylaniline (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold Vilsmeier reagent.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of a saturated NaHCO₃ solution until the pH is neutral or slightly basic (~pH 8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-Chloro-6-(dimethylamino)benzaldehyde.
Caption: Workflow for the synthesis and purification of the target compound.
Applications in Research and Development
While specific, large-scale applications for 2-Chloro-6-(dimethylamino)benzaldehyde are not widely documented, its structure makes it a highly valuable intermediate for synthesizing more complex molecules, particularly in the pharmaceutical and materials science sectors.
-
Pharmaceutical Synthesis: The molecule is an excellent scaffold for building heterocyclic compounds. The aldehyde can be used to form imines, which can then undergo cyclization reactions. The chloro and dimethylamino groups can be modified to tune the electronic and steric properties of the final molecule, a common strategy in medicinal chemistry to optimize drug-receptor interactions.[5]
-
Schiff Base and Ligand Formation: It serves as a precursor for Schiff bases, which are known for their coordination chemistry and are used as ligands in catalysis and as biologically active compounds.[5]
-
Dye and Materials Science: The dimethylaminobenzaldehyde core is a component of many solvatochromic dyes (dyes that change color with solvent polarity). This compound could be used to synthesize novel sensors or nonlinear optical materials.[7]
Safety and Handling
Comprehensive safety data for this specific isomer is not available. The following guidelines are based on the known hazards of structurally similar compounds like 2-chlorobenzaldehyde and various dimethylaminobenzaldehydes.
| Hazard Category | Description and Precautionary Measures |
| Health Hazards | Harmful if swallowed. Causes skin and serious eye irritation. [5] Avoid ingestion, inhalation of dust, and contact with skin and eyes. |
| Handling | Use in a well-ventilated area or a fume hood. Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, and a lab coat. Avoid dust formation. |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place. Recommended to store under an inert gas atmosphere (e.g., Argon or Nitrogen) due to potential air and light sensitivity. |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. Skin: Wash off immediately with soap and plenty of water. Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. Inhalation: Move to fresh air. If breathing is difficult, give oxygen. |
| Fire Fighting | Use dry chemical, CO₂, or alcohol-resistant foam. Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride. |
| Incompatibilities | Strong oxidizing agents, strong bases. |
References
-
National Institute of Standards and Technology (NIST). Benzaldehyde, 2-chloro-4-dimethylamino-. NIST Chemistry WebBook. [Link]
-
PubChemLite. 2-chloro-6-(dimethylamino)benzaldehyde (C9H10ClNO). [Link]
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National Institute of Standards and Technology (NIST). Benzaldehyde, 2-chloro-. NIST Chemistry WebBook. [Link]
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Adegoke, O.A. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Adams, R., & Hartman, W. W. (1922). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, 2, 17. [Link]
-
Chemsrc. 2-(Dimethylamino)benzaldehyde | CAS#:579-72-6. [Link]
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ResearchGate. ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and.... [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. [Link]
-
SpectraBase. 2-Chloro-4-(dimethylamino)benzaldehyde. [Link]
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RSC Publishing. Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over - Supporting Information. [Link]
-
Adegoke, O.A. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. ResearchGate. [Link]
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- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2-Chloro-6-(dimethylamino)benzaldehyde as a Versatile Scaffold in Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of 2-Chloro-6-(dimethylamino)benzaldehyde, a uniquely functionalized aromatic aldehyde, and its applications in modern medicinal chemistry. The strategic placement of an ortho-chloro substituent and an ortho-dimethylamino group creates a building block with a distinct reactivity profile, making it an invaluable precursor for the synthesis of diverse and complex heterocyclic scaffolds. This document details its chemical properties, core synthetic applications, and provides field-proven, step-by-step protocols for key transformations such as the Knoevenagel condensation and the Pictet-Spengler reaction. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to leverage this versatile reagent in the discovery of novel therapeutic agents, particularly in the domain of kinase inhibitors and other bioactive molecules.
Introduction: A Building Block of Strategic Importance
In the landscape of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the novelty of the resulting chemical space. Aldehydes are foundational building blocks, participating in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] 2-Chloro-6-(dimethylamino)benzaldehyde distinguishes itself through a trifecta of functional groups that collaboratively influence its reactivity:
-
The Aldehyde Group: Serves as the primary electrophilic site for a multitude of transformations, including condensations, reductive aminations, and multicomponent reactions.[2]
-
The ortho-Dimethylamino Group: A strong electron-donating group that activates the aromatic ring, enhancing its nucleophilicity. This activation is particularly crucial for electrophilic aromatic substitution reactions like the Pictet-Spengler cyclization.[3][4] The tertiary amine can also act as an intramolecular directing group or catalytic site.
-
The ortho-Chloro Group: An electron-withdrawing and sterically influential substituent. It modulates the electronic properties of the aldehyde and the aromatic ring, and its presence offers a subsequent handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to further elaborate the molecular scaffold. This substitution pattern is found in key pharmacophores, including potent kinase inhibitors.[5]
This unique combination makes 2-Chloro-6-(dimethylamino)benzaldehyde an ideal starting point for constructing libraries of compounds aimed at various biological targets.
Physicochemical Properties & Reactivity Profile
The interplay between the substituents governs the molecule's behavior in synthetic protocols. The electron-donating dimethylamino group and the electron-withdrawing chloro group create a "push-pull" electronic environment that influences the reactivity of the aldehyde and the benzene ring.
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.63 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, DMSO) |
| Reactivity Core | Electrophilic aldehyde, nucleophilic aromatic ring |
The steric bulk of the two ortho substituents can influence the approach of nucleophiles to the aldehyde carbonyl, a factor that must be considered in reaction design. Furthermore, the chlorine atom is generally stable under conditions used to modify the aldehyde but can be targeted for displacement or coupling under specific catalytic conditions.
Core Synthetic Applications in Medicinal Chemistry
This building block provides access to a rich variety of heterocyclic systems, many of which are considered "privileged scaffolds" in drug discovery.
Knoevenagel Condensation: Gateway to Alkenes and Heterocycles
The Knoevenagel condensation is a cornerstone reaction involving the condensation of an aldehyde with an active methylene compound.[6][7] With 2-Chloro-6-(dimethylamino)benzaldehyde, this reaction provides a rapid route to substituted styrene derivatives, which are versatile intermediates for a range of bioactive heterocycles.
The electron-rich nature of the benzaldehyde facilitates the initial condensation step. The resulting product, a highly functionalized alkene, can be used in subsequent cyclization reactions to generate pyridines, pyrimidines, and other important ring systems frequently found in medicinal chemistry.[8][9]
Caption: Workflow for the Knoevenagel Condensation.
The Pictet-Spengler Reaction: Constructing Alkaloid Scaffolds
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that fuses a β-arylethylamine with an aldehyde to form tetrahydroisoquinoline or tetrahydro-β-carboline skeletons.[10][11] These scaffolds are central to a vast number of natural products and synthetic drugs.
The reaction proceeds via the formation of a Schiff base, followed by an intramolecular electrophilic attack of the iminium ion on the electron-rich aromatic ring.[12] The potent electron-donating effect of the dimethylamino group on the 2-Chloro-6-(dimethylamino)benzaldehyde scaffold makes its aromatic ring highly nucleophilic, facilitating the crucial ring-closing step under relatively mild conditions.[11] This application is particularly valuable for synthesizing novel analogs of complex alkaloids.
Caption: Key steps of the Pictet-Spengler Reaction.
Application in Kinase Inhibitor Synthesis
The 2-chloro-6-substituted phenyl motif is a well-established pharmacophore in the design of kinase inhibitors. A prominent example is Dasatinib (BMS-354825), a potent pan-Src family kinase inhibitor, which features an N-(2-chloro-6-methylphenyl)amide core structure.[5] This highlights the importance of the 2,6-substitution pattern for achieving high-affinity binding in the ATP pocket of many kinases.
By using 2-Chloro-6-(dimethylamino)benzaldehyde as a starting material, medicinal chemists can readily access scaffolds that place key functionality at the 2- and 6-positions of the phenyl ring. For instance, condensation of the aldehyde with aminopyrimidines or other nitrogenous heterocycles can generate hinge-binding motifs that are crucial for kinase inhibition.[13] The dimethylamino group can be retained for its electronic and solubility properties or potentially serve as a precursor to other functional groups.
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for synthetic exploration.
Protocol 1: Knoevenagel Condensation with Malononitrile
Objective: To synthesize 2-((2-chloro-6-(dimethylamino)phenyl)methylene)malononitrile, a versatile intermediate.
Materials:
-
2-Chloro-6-(dimethylamino)benzaldehyde (1.84 g, 10.0 mmol)
-
Malononitrile (0.66 g, 10.0 mmol)
-
Piperidine (0.1 mL, ~1.0 mmol)
-
Absolute Ethanol (30 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Stir bar and magnetic stir plate/heating mantle
-
Ice bath
Procedure:
-
Setup: To the 100 mL round-bottom flask, add 2-Chloro-6-(dimethylamino)benzaldehyde (10.0 mmol), malononitrile (10.0 mmol), and absolute ethanol (30 mL). Add the magnetic stir bar.
-
Catalyst Addition: While stirring the suspension at room temperature, add piperidine (0.1 mL) dropwise using a micropipette.
-
Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 80 °C). The solids should dissolve upon heating to form a clear, colored solution.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring vigorously. A solid precipitate should form immediately.
-
Isolation: Allow the suspension to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 30 mL).
-
Drying & Purification: Dry the product under vacuum. The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture.
Scientist's Notes:
-
Causality: Piperidine acts as a basic catalyst to deprotonate the active methylene compound (malononitrile), forming a nucleophilic carbanion that attacks the electrophilic aldehyde carbonyl.[6]
-
Trustworthiness: The precipitation in water is an effective purification step, as the nonpolar product is insoluble while the polar catalyst and any unreacted starting materials are washed away. Monitoring by TLC ensures the reaction is driven to completion, validating the endpoint.
Protocol 2: Pictet-Spengler Cyclization with Tryptamine
Objective: To synthesize a novel tetrahydro-β-carboline derivative, a core scaffold in many alkaloids.
Materials:
-
Tryptamine (1.60 g, 10.0 mmol)
-
2-Chloro-6-(dimethylamino)benzaldehyde (1.84 g, 10.0 mmol)
-
Trifluoroacetic Acid (TFA) (0.8 mL, ~10.5 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Round-bottom flask (100 mL) with a nitrogen inlet
-
Stir bar and magnetic stir plate
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve tryptamine (10.0 mmol) and 2-Chloro-6-(dimethylamino)benzaldehyde (10.0 mmol) in anhydrous DCM (50 mL).
-
Acid Catalyst: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise over 5 minutes. The solution may change color.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the formation of the product by TLC (e.g., 10% Methanol in DCM). The product should be significantly more polar than the starting aldehyde.
-
Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the TFA.
-
Extraction: Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude residue should be purified by column chromatography on silica gel (using a gradient of methanol in DCM) to yield the pure tetrahydro-β-carboline product.
Scientist's Notes:
-
Causality: TFA serves as the acid catalyst, protonating the intermediate Schiff base to form a highly electrophilic iminium ion, which is necessary to drive the subsequent intramolecular cyclization onto the electron-rich indole ring.[10][12]
-
Trustworthiness: The use of anhydrous solvent is critical to prevent water from competing with the amine in reacting with the aldehyde and to avoid hydrolysis of the intermediate iminium ion. The chromatographic purification step ensures the isolation of a single, well-characterized product, validating the reaction's outcome.
References
-
Adegoke, O. A. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Adegoke, O. A. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. ResearchGate. [Link]
-
Unknown Author. (n.d.). Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6. ResearchGate. [Link]
-
Adams, R., & Coleman, G. H. (1923). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, 3, 53. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted active methylenes. . [Link]
-
Barrow, J. C., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14096-14154. [Link]
-
Ramón, D. J., & Yus, M. (2005). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. [Link]
-
Li, Q., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Pharmacology, 10, 957. [Link]
-
Gholap, A. R., & Chakor, N. S. (2014). Condensation of p-N,N-dimethylamino- benzaldehyde with Meldrum's acid in different solvents. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]
-
Unknown Author. (n.d.). Green Methods for the Synthesis of Bioactive Heterocycles. ResearchGate. [Link]
-
Sabatino, P., et al. (2018). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 23(8), 1996. [Link]
-
El-Dean, A. M. K., et al. (1998). Condensation of aldehyde I with various acyclic active methylene compounds. ResearchGate. [Link]
-
Scribd. (n.d.). Active Methylene Compounds and Named Reactions-1. Scribd. [Link]
-
Unknown Author. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]
-
Al-Mulla, A. (2017). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 22(3), 358. [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific LLC. [Link]
-
Desveaux, C., et al. (2013). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 18(10), 12470-12504. [Link]
-
Khan, I., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Authorea Preprints. [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
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- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Synthesis of Functional Dyes Using 2-Chloro-6-(dimethylamino)benzaldehyde as a Versatile Precursor
Introduction
2-Chloro-6-(dimethylamino)benzaldehyde is an aromatic aldehyde featuring a unique substitution pattern that makes it a highly valuable precursor in the synthesis of functional dyes. The molecule incorporates a potent electron-donating dimethylamino group and an electron-withdrawing chloro group, both positioned ortho to the reactive aldehyde functionality. This arrangement creates a sterically hindered yet electronically activated system.
The dimethylamino group serves as a powerful auxochrome, capable of inducing significant bathochromic (deepening of color) shifts in dye molecules by extending the π-conjugated system through resonance. The ortho-chloro substituent, while electron-withdrawing, also introduces steric hindrance that can influence the planarity of the final dye molecule, potentially enhancing properties like photostability and solubility in specific solvents. The aldehyde group provides a reactive handle for various condensation reactions, enabling the construction of diverse dye architectures.
This guide details robust protocols for the synthesis of styryl and azomethine dyes starting from 2-Chloro-6-(dimethylamino)benzaldehyde, leveraging its unique chemical reactivity.
Section 1: Synthesis of Styryl Dyes via Knoevenagel Condensation
Principle of the Reaction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] It involves the reaction of an aldehyde or ketone with a compound possessing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z') in the presence of a basic catalyst.[3][4] The reaction proceeds through a nucleophilic addition followed by a dehydration step, yielding a stable α,β-unsaturated product.[1]
In this application, the aldehyde carbon of 2-Chloro-6-(dimethylamino)benzaldehyde is the electrophile. The strong electron-donating effect of the dimethylamino group enhances the polarity of the carbonyl bond, making the carbon highly susceptible to nucleophilic attack. The product is a push-pull styryl dye, where the dimethylamino group acts as the electron donor and the groups on the methylene partner act as the electron acceptor, creating a system with strong intramolecular charge transfer (ICT) characteristics, which is the basis for its color.
Protocol 1.1: Synthesis of 2-((2-Chloro-6-(dimethylamino)benzylidene))malononitrile
This protocol describes the synthesis of a bright, fluorescent styryl dye by condensing 2-Chloro-6-(dimethylamino)benzaldehyde with malononitrile, a classic active methylene compound.
Materials:
-
2-Chloro-6-(dimethylamino)benzaldehyde (1.0 eq)
-
Malononitrile (1.05 eq)
-
Ethanol (or Isopropanol), as solvent
-
Piperidine (catalytic amount, ~0.1 eq)
-
Glacial Acetic Acid (optional, for neutralization)
-
Hexane and Ethyl Acetate (for TLC)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-Layer Chromatography (TLC) apparatus
-
Büchner funnel for vacuum filtration
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.84 g (10 mmol) of 2-Chloro-6-(dimethylamino)benzaldehyde in 30 mL of ethanol. Add 0.70 g (10.5 mmol) of malononitrile to the solution. Stir the mixture at room temperature until the solids are fully dissolved.
-
Catalysis: Add 0.085 g (0.1 mL, 1 mmol) of piperidine to the reaction mixture. The addition of the basic catalyst often results in an immediate color change.
-
Reaction: Heat the mixture to a gentle reflux (~80°C) and maintain for 1-2 hours.
-
Causality Note: Heating provides the activation energy for the condensation and subsequent dehydration. Piperidine acts as a mild base to deprotonate the malononitrile, forming a nucleophilic carbanion which then attacks the aldehyde carbonyl. The steric hindrance from the ortho-chloro group may slow the reaction, necessitating gentle heating to ensure completion.
-
-
Monitoring: Monitor the reaction progress by TLC using a 7:3 mixture of hexane:ethyl acetate as the eluent. The product spot should be highly colored and have a different Rf value than the starting aldehyde.
-
Isolation: Once the reaction is complete (disappearance of the starting aldehyde on TLC), cool the flask to room temperature and then place it in an ice bath for 30 minutes to induce crystallization of the product.
-
Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and residual catalyst.
-
Drying: Dry the purified styryl dye in a vacuum oven at 50-60°C. The product should be a brightly colored crystalline solid.
Workflow Diagram:
Caption: Knoevenagel condensation workflow for styryl dye synthesis.
Expected Results:
The table below summarizes representative data for styryl dyes derived from aminobenzaldehydes. Actual values for the 2-chloro-6-dimethylamino derivative should be determined experimentally.
| Property | Expected Value / Observation |
| Appearance | Yellow to Orange Crystalline Solid |
| Yield | > 85% |
| λmax (in Ethanol) | 420 - 460 nm |
| Molar Absorptivity (ε) | 25,000 - 40,000 M⁻¹cm⁻¹ |
| Purity (by NMR) | > 98% |
Section 2: Synthesis of Azomethine Dyes via Schiff Base Formation
Principle of the Reaction
Schiff bases (or azomethines) are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen.[5] They are readily synthesized by the condensation of a primary amine with an aldehyde or ketone.[6][7] This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine.
These molecules are often colored and can function as dyes themselves. Furthermore, they can serve as intermediates for more complex dye structures, such as azo dyes, by incorporating other functional groups like a phenolic hydroxyl.[8] The steric hindrance of the ortho-chloro group in 2-Chloro-6-(dimethylamino)benzaldehyde might require slightly more forcing conditions or a more effective catalyst to achieve high yields.
Protocol 2.1: Synthesis of a Phenolic Schiff Base Intermediate
This protocol details the synthesis of a Schiff base from 2-Chloro-6-(dimethylamino)benzaldehyde and 4-aminophenol. The resulting molecule is both an azomethine dye and a crucial coupling component for azo dye synthesis (see Section 3).
Materials:
-
2-Chloro-6-(dimethylamino)benzaldehyde (1.0 eq)
-
4-Aminophenol (1.0 eq)
-
Ethanol, as solvent
-
Glacial Acetic Acid (catalytic amount)
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.84 g (10 mmol) of 2-Chloro-6-(dimethylamino)benzaldehyde in 50 mL of ethanol.
-
Addition of Amine: To this solution, add 1.09 g (10 mmol) of 4-aminophenol.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.
-
Causality Note: Glacial acetic acid acts as a catalyst by protonating the aldehyde's carbonyl oxygen, which increases its electrophilicity and facilitates the nucleophilic attack by the amino group of 4-aminophenol.
-
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 7:3 mixture of hexane:ethyl acetate as the eluent). The formation of the yellow-orange Schiff base product will be evident.
-
Isolation: After completion, cool the mixture to room temperature. The product may precipitate upon cooling. If not, slowly add cold water to the flask with stirring to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified Schiff base in a vacuum oven at 50-60°C.
Caption: Two-part workflow for the synthesis of an azo dye.
References
-
RSC Advances. Synthesis of mono-(p-dimethylamino)styryl-containing BOPHY dye for a turn-on pH sensor. Available at: [Link]
-
Wikipedia. Knoevenagel condensation. Available at: [Link]
-
Taylor & Francis Online. Knoevenagel condensation – Knowledge and References. Available at: [Link]
-
Adegoke, O. A. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 17-28. Available at: [Link]
-
Adegoke, O. A. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
ScienceDirect. Synthesis of styryl dyes from 4-chloro-2-(diphenylamino)-1, 3-thiazole-5-carbaldehyde 6. Available at: [Link]
-
International Journal of Current Research and Review. METAL COMPLEXES OF SCHIFF BASE DERIVED FROM SALICYLALDEHYDE - A REVIEW. Available at: [Link]
-
Semantic Scholar. Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehy. Available at: [Link]
-
ResearchGate. Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents (Part II). Available at: [Link]
-
LookChem. Synthesis of p-Dimethylaminobenzaldehyde. Available at: [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. ijcrr.com [ijcrr.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Chloro-6-(dimethylamino)benzaldehyde
An in-depth guide to navigating the complexities of synthesizing 2-Chloro-6-(dimethylamino)benzaldehyde, this Technical Support Center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but the underlying chemical logic to empower you to optimize reaction conditions effectively.
Introduction: The Synthetic Challenge
2-Chloro-6-(dimethylamino)benzaldehyde is a valuable substituted benzaldehyde derivative used in the synthesis of various chemical entities. Its preparation most commonly employs the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich aromatic rings.[1][2] The reaction involves the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, from a formamide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1][3] This electrophilic reagent then attacks the activated aromatic substrate, in this case, 3-chloro-N,N-dimethylaniline, leading to the desired aldehyde after aqueous workup.[4]
Despite its utility, the Vilsmeier-Haack reaction is sensitive to various parameters, and its application to specific substrates like 3-chloro-N,N-dimethylaniline can lead to challenges such as low yields, side-product formation, and purification difficulties. This guide provides a systematic approach to overcoming these common obstacles.
Core Synthesis Pathway: Vilsmeier-Haack Reaction
The formylation occurs at the ortho-position to the strongly activating dimethylamino group. The chloro group provides steric hindrance and electronic effects that direct the substitution.
Experimental Protocol: Synthesis of 2-Chloro-6-(dimethylamino)benzaldehyde
This protocol is a foundational procedure that can be optimized using the troubleshooting guide below.
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10°C. An exothermic reaction forms the Vilsmeier reagent, a chloroiminium salt.[5]
-
Aromatic Substitution: Once the addition of POCl₃ is complete and the initial exotherm has subsided, add 3-chloro-N,N-dimethylaniline dropwise to the cooled reaction mixture.
-
Reaction Progression: After the addition of the aniline derivative, remove the ice bath and heat the reaction mixture on a steam bath or in an oil bath (typically between 60-80°C) for several hours.[2] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Hydrolysis: Cool the reaction mixture and pour it cautiously onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.[3]
-
Neutralization and Isolation: Neutralize the acidic solution carefully with a base such as a saturated sodium acetate solution or dilute sodium hydroxide until the pH is between 6-8.[5] The product will precipitate as a solid.
-
Purification: Filter the crude product, wash it thoroughly with water to remove inorganic salts, and air-dry.[5] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography.
Caption: Synthetic workflow for 2-Chloro-6-(dimethylamino)benzaldehyde.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is very low or I obtained no product. What went wrong?
This is a frequent issue that can stem from several factors related to reagent quality, stoichiometry, or reaction conditions.
-
Probable Cause A: Deactivated Vilsmeier Reagent. The Vilsmeier reagent is highly reactive and sensitive to moisture. Any water present in the DMF or glassware will consume the POCl₃ and the reagent itself, preventing the reaction.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous DMF and fresh, high-purity POCl₃. It is advisable to handle these reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Probable Cause B: Incorrect Stoichiometry. The molar ratio of reactants is critical. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. Conversely, a large excess can promote side reactions.
-
Solution: Optimize the molar ratios. A common starting point is a slight excess of the formylating agent. Refer to the table below for typical ranges.
-
| Reactant | Molar Equivalents (relative to Substrate) | Purpose |
| 3-chloro-N,N-dimethylaniline | 1.0 | Substrate |
| N,N-dimethylformamide (DMF) | 3.0 - 6.0 | Reagent and often Solvent |
| Phosphorus oxychloride (POCl₃) | 1.1 - 1.5 | Reagent |
-
Probable Cause C: Suboptimal Temperature. The formation of the Vilsmeier reagent is exothermic and requires cooling.[5] The subsequent aromatic substitution step, however, often requires heating to proceed at a reasonable rate.[2] If the temperature is too low, the reaction may be sluggish or stall. If it is too high, it can lead to decomposition and the formation of polymeric byproducts.
-
Solution: Maintain strict temperature control. Keep the temperature below 10°C during the addition of POCl₃. For the substitution step, start at a moderate temperature (e.g., 60°C) and slowly increase if the reaction is not progressing, while monitoring for the appearance of side products by TLC. The optimal temperature is substrate-dependent and may range from room temperature up to 80°C.[3]
-
Caption: Decision tree for troubleshooting low reaction yields.
Q2: The reaction produced a dark, tarry substance and multiple spots on TLC. How can I prevent this?
The formation of resinous material and multiple byproducts is characteristic of side reactions, often due to the high reactivity of the N,N-dimethylaniline substrate.
-
Probable Cause A: Polymerization. Electron-rich aromatic compounds can polymerize under the strongly acidic conditions of the Vilsmeier-Haack reaction.[6]
-
Solution: Maintain the lowest effective temperature for the formylation reaction.[6] Controlled, slow addition of the aniline substrate to the Vilsmeier reagent can also help to minimize localized high concentrations that can initiate polymerization.
-
-
Probable Cause B: Over-reaction or Di-formylation. While the existing chloro-substituent offers some steric hindrance, formylation at other positions on the ring can sometimes occur, especially under harsh conditions or with prolonged reaction times.
-
Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.[6] Adjusting the stoichiometry to use less of the Vilsmeier reagent can also disfavor multiple formylations.
-
Q3: I'm having trouble isolating a pure, solid product after the workup. What should I do?
Purification can be challenging, especially if the crude product is an oil or contains persistent colored impurities.
-
Probable Cause A: Incomplete Hydrolysis. The initial product is an iminium salt, which must be fully hydrolyzed to the aldehyde. Incomplete hydrolysis can leave water-soluble byproducts that complicate extraction and crystallization.
-
Solution: Ensure the reaction mixture is stirred vigorously with ice/water for an adequate amount of time during the workup step. After neutralization, allowing the mixture to stir for an extended period (e.g., overnight in a refrigerator) can promote complete precipitation.[5]
-
-
Probable Cause B: Impurities Inhibiting Crystallization. The presence of side products or unreacted starting materials can prevent the desired product from crystallizing, resulting in an oil.
-
Solution 1 (Purification): If recrystallization fails, column chromatography is the next step. A silica gel column with a gradient solvent system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is typically effective.
-
Solution 2 (Acid/Base Wash): An acid-base purification strategy can be effective. The crude product can be dissolved in dilute hydrochloric acid, which protonates the dimethylamino group, making the compound water-soluble.[7] Insoluble, non-basic impurities can then be removed by filtration or extraction with an organic solvent. Subsequent neutralization of the aqueous layer with a base will precipitate the purified product.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm the identity and purity of my final product?
Standard spectroscopic methods are used for characterization.
| Technique | Expected Signature for 2-Chloro-6-(dimethylamino)benzaldehyde |
| ¹H NMR | Aldehyde proton (CHO) singlet between 9.5-10.5 ppm. Aromatic protons with characteristic shifts and coupling patterns. Singlet for the N(CH₃)₂ protons.[9] |
| ¹³C NMR | Carbonyl carbon (C=O) resonance around 190 ppm.[9] |
| IR Spec. | Strong carbonyl (C=O) stretching band around 1680–1700 cm⁻¹.[10] |
| Mass Spec. | Molecular ion peak (M⁺) at m/z 183.05. A characteristic isotopic peak (M+2) at m/z 185.05 with about one-third the intensity due to the ³⁷Cl isotope.[10][11] |
Q2: What are the proper storage conditions for 2-Chloro-6-(dimethylamino)benzaldehyde?
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[12] Storing under an inert atmosphere (nitrogen) is recommended to prevent slow oxidation of the aldehyde group.
Q3: What are the critical safety precautions for this reaction?
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It is also toxic upon inhalation. Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reaction Quenching: The workup step of pouring the reaction mixture onto ice is highly exothermic and releases HCl gas. This must be done slowly and cautiously in a fume hood with adequate stirring.
-
General Handling: N,N-dimethylaniline derivatives are toxic. Avoid contact with skin and eyes.
References
- Benchchem.
- NIST. Benzaldehyde, 2-chloro-4-dimethylamino-. NIST Chemistry WebBook.
- Sigma-Aldrich. 2-Chloro-4-(dimethylamino)benzaldehyde.
- Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- PubChemLite. 2-chloro-6-(dimethylamino)benzaldehyde (C9H10ClNO).
- Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure.
- Royal Society of Chemistry. Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. Journal of the Chemical Society, Perkin Transactions 1.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Wikipedia. Vilsmeier–Haack reaction.
- Organic Chemistry Portal.
- International Journal of Pharmacy and Technology. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
- Benchchem. A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 2-Chloro-4-(diethylamino)benzaldehyde and Its Chemical Ancesto.
- Benchchem. A Comprehensive Technical Guide to 2-Chloro-4-(diethylamino)benzaldehyde (CAS: 1424-67-5).
- International Journal of Pharmaceutical Sciences Review and Research. ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article.
- LookChem. Synthesis of p-Dimethylaminobenzaldehyde - Chempedia.
- Google Patents. Preparation method of paradimethylaminobenzaldehyde.
- Google Patents. Purification of N-substituted aminobenzaldehydes.
- SciSpace.
- Fisher Scientific.
- ScienceLab.com.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis of p-Dimethylaminobenzaldehyde - Chempedia - LookChem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PubChemLite - 2-chloro-6-(dimethylamino)benzaldehyde (C9H10ClNO) [pubchemlite.lcsb.uni.lu]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Purification of 2-Chloro-6-(dimethylamino)benzaldehyde Products
Case ID: 2-Cl-6-DMAB-PUR Status: Active Support Tier: Senior Application Scientist
Introduction: The Molecule & The Challenge
Welcome to the technical guide for handling 2-Chloro-6-(dimethylamino)benzaldehyde . This molecule presents a unique "push-pull" purification challenge:
-
The "Push": The dimethylamino group is basic and electron-donating, causing the molecule to streak (tail) on standard silica gel and making the aldehyde carbonyl less electrophilic.
-
The "Pull": The 2-chloro substituent provides significant steric bulk ortho to the carbonyl, hindering standard derivatization purification methods (like bisulfite formation).
This guide prioritizes Acid-Base Extraction as the primary purification strategy due to its scalability and specificity for the amino group, followed by optimized Chromatography and Crystallization techniques.
Module 1: Acid-Base Extraction (Primary Protocol)
Best for: Removing non-basic impurities (starting materials, neutral side products) without chromatography.
The Logic
The dimethylamino group allows the molecule to be reversibly protonated. By converting the product into its water-soluble hydrochloride salt, you can wash away non-basic organic impurities. Re-basifying returns the pure product.[1]
Protocol
-
Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Extraction (Salt Formation): Extract the organic layer 2x with 1M HCl .
-
Checkpoint: The product moves to the aqueous layer (yellow/orange solution). The organic layer contains neutral impurities.
-
-
Wash: Wash the combined acidic aqueous layers 1x with fresh EtOAc to remove entrained organics.
-
Regeneration (Free Basing):
-
Cool the aqueous layer to 0–5°C (ice bath).
-
Slowly add 2M NaOH or Saturated NaHCO₃ until pH > 9.
-
Observation: The product will precipitate as a solid or oil out as a distinct layer.
-
-
Isolation: Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM) .
-
Drying: Dry combined DCM extracts over anhydrous Na₂SO₄, filter, and concentrate.
Critical Warning: Do not use strong acids (>3M HCl) or prolonged exposure times, as the aldehyde group can degrade or undergo acid-catalyzed condensation.
Module 2: Flash Chromatography Troubleshooting
Best for: High-purity isolation when acid-base extraction is insufficient.
The Problem: "Tailing"
On standard silica, the basic dimethylamino nitrogen interacts with acidic silanol groups (Si-OH), causing broad, streaking bands that co-elute with impurities.
The Solution: Amine Modifiers
You must "cap" the silanol sites using a volatile base in the mobile phase.
Recommended Solvent Systems
| Method | Solvent System | Additive | Notes |
| Standard | Hexane / EtOAc | 1% Triethylamine (TEA) | Pre-wash column with 1% TEA in Hexane before loading. |
| Polar | DCM / Methanol | 1% NH₄OH (aq) | For very polar derivatives. Shake solvents to saturate; use the organic layer.[2] |
Visualization: Chromatography Decision Tree
Caption: Decision tree for selecting the correct stationary phase and mobile phase modifiers to prevent amine tailing.
Module 3: Bisulfite Purification (Advanced)
Best for: Separating the aldehyde from non-carbonyl impurities (e.g., over-reduced alcohols).
The Challenge: Steric Hindrance
The 2-Chloro and 6-Dimethylamino groups create a "shield" around the aldehyde. Standard bisulfite protocols (shaking for 30 seconds) will fail. You must force the equilibrium.
Modified Protocol
-
Reagent: Prepare a saturated Sodium Bisulfite (NaHSO₃) solution.
-
Reaction: Dissolve crude oil in a minimal amount of Methanol (essential for solubility). Add 3 equivalents of NaHSO₃ solution.
-
Forcing Conditions: Stir vigorously for 2–4 hours (standard aldehydes take minutes).
-
Wash: Wash the aqueous/methanol mixture with Ether (removes non-aldehydes).
-
Regeneration: Treat the aqueous phase with 10% Na₂CO₃ (mild base) and heat gently to 40°C to reverse the adduct. Extract the liberated aldehyde into DCM.
Module 4: Recrystallization & Handling "Oils"
Issue: The product often isolates as a viscous oil that refuses to solidify.
Troubleshooting "Oiling Out"
This molecule has a low melting point and high solubility in organics. "Oiling out" occurs when the impurity profile lowers the melting point below room temperature.
Protocol for inducing crystallization:
-
Solvent: Dissolve the oil in a minimal amount of warm Ethanol or Isopropanol .
-
Anti-solvent: Add water dropwise until turbidity (cloudiness) just persists.
-
Seeding: If available, add a seed crystal. If not, scratch the inner glass surface with a glass rod.
-
Cooling: Do not put immediately in the freezer. Allow to cool to room temperature slowly, then move to 4°C. Rapid cooling traps impurities and creates oil.
Frequently Asked Questions (FAQ)
Q: My product turned from yellow to reddish-brown overnight. Is it ruined? A: Not necessarily. Amino-benzaldehydes are photosensitive and prone to surface oxidation (N-oxide formation or carboxylic acid formation).
-
Check: Run a TLC.[4][5] If the main spot is still present, it is likely a surface impurity.
-
Fix: Perform a quick filtration through a short plug of silica (using 1% TEA/DCM) to remove the colored oxidation products. Store under Nitrogen in the dark.
Q: I see two spots on NMR/TLC, but Mass Spec says it's pure. Why? A: This is likely Rotamerism . The steric bulk of the 2-chloro and 6-dimethylamino groups can restrict rotation around the aldehyde-ring bond or the amine-ring bond, creating distinct conformers visible on NMR.
-
Test: Run a Variable Temperature (VT) NMR. If the peaks coalesce at higher temperatures (e.g., 50°C), they are rotamers, not impurities.
Q: Can I distill this product? A: Only under high vacuum (<0.5 mmHg) . The boiling point is high (>170°C at atmospheric), and the molecule will decompose/polymerize before distilling at standard pressure. Kugelrohr distillation is recommended for small scales.
References
-
Sigma-Aldrich. 4-(Dimethylamino)benzaldehyde Product Specification & Safety Data Sheet. (Provides baseline physical properties for the structural analog to infer solubility/stability). Link
-
Biotage. Strategies for Flash Chromatography of Amines. (Source for amine-modified silica and mobile phase additives).[4][6] Link
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Authoritative source for standard bisulfite and acid-base extraction protocols).
-
BenchChem. Technical Support: Aldehyde Purification via Bisulfite Adducts. (Protocol for bisulfite regeneration and handling steric hindrance). Link
Sources
Overcoming steric hindrance in 2-Chloro-6-(dimethylamino)benzaldehyde reactions
Subject: Overcoming Steric & Electronic Deactivation in Carbonyl Reactions Applicable Molecule: 2-Chloro-6-(dimethylamino)benzaldehyde (2,6-CDAB) Target Audience: Synthetic Chemists, Process Development Scientists
The Challenge: The "Ortho-Ortho" Clamp
You are likely encountering low reactivity or recovered starting material when attempting nucleophilic attacks (e.g., Knoevenagel, Aldol, Grignard) on this substrate. This is not a standard "unreactive aldehyde"; it is a victim of a synergistic Steric-Electronic Lock .
Structural Analysis
The aldehyde group at position C1 is flanked by two ortho-substituents:
-
C2-Chloro (-Cl): A bulky halogen that physically blocks the Burgi-Dunitz trajectory (the angle of nucleophilic attack).
-
C6-Dimethylamino (-NMe₂): A bulky group that adds steric strain and significantly alters electronics.
The Deactivation Mechanism
-
Steric Inhibition of Resonance (SIR): The two bulky ortho groups force the carbonyl group to rotate out of the plane of the benzene ring. This prevents the
-system from stabilizing the transition state. -
Electronic Deactivation: The -NMe₂ group is a strong electron donor by resonance (+M). Even if twisted, inductive donation (+I) reduces the electrophilicity of the carbonyl carbon, making it "cold" to nucleophiles.
Figure 1: The dual deactivation pathways affecting 2,6-CDAB reactivity.
Troubleshooting Guide: Condensation Reactions
Scenario: Knoevenagel or Aldol condensation fails using standard bases (Piperidine/Ethanol or NaOEt).
Root Cause
Standard organic bases are often too bulky to deprotonate the nucleophile and facilitate attack in the crowded 2,6-pocket. Furthermore, the aldehyde is not electrophilic enough to accept the attack under mild conditions.
Solution A: The Titanium Tetrachloride (TiCl₄) Protocol
TiCl₄ acts as a "super-activator." It coordinates to the carbonyl oxygen, dramatically increasing the electrophilicity of the carbon (compensating for the NMe₂ donation) and acting as a template to bring the nucleophile closer.
Protocol:
-
Setup: Flame-dry a 2-neck flask under Argon/Nitrogen.
-
Solvent: Use anhydrous THF or DCM (0.2 M concentration).
-
Reagent Addition (0°C): Add TiCl₄ (2.0 equiv) dropwise to the aldehyde (1.0 equiv). The solution will likely turn deep yellow/orange (Lewis Acid complex formation).
-
Nucleophile Addition: Add the active methylene compound (e.g., malonate, 1.1 equiv).
-
Base Addition: Add Pyridine or Et₃N (4.0 equiv) slowly.
-
Note: The base is now only needed to sponge up HCl; the TiCl₄ does the activation.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.
Solution B: Microwave-Assisted Synthesis
If Lewis acids are incompatible with your nucleophile, use microwave irradiation to overcome the activation energy barrier imposed by the steric twist.
Protocol:
-
Vessel: 10 mL sealed microwave vial.
-
Solvent: Ethanol (polar solvents couple better with MW energy).
-
Catalyst: Piperidine (0.5 equiv) + Acetic Acid (0.5 equiv).
-
Parameters:
-
Temperature: 120–140°C
-
Time: 10–20 minutes
-
Pressure: High (sealed vessel)
-
Comparative Efficacy Table
| Method | Conditions | Typical Yield | Mechanism of Action |
| Standard | Reflux EtOH, Piperidine | < 20% (NR) | Thermal activation (insufficient) |
| Lewis Acid | TiCl₄ / Pyridine, DCM, 0°C | 75–85% | Electronic activation (C=O--Ti) |
| Microwave | EtOH, Piperidine, 140°C | 60–75% | Kinetic energy overcomes steric barrier |
Critical Risk: The "Tert-Amino Effect"
Warning: When heating 2-Chloro-6-(dimethylamino)benzaldehyde, you risk an intramolecular cyclization known as the tert-amino effect.
The Phenomenon
The ortho-dialkylamino group is positioned perfectly to attack the aldehyde (or the intermediate alkene formed during condensation). This leads to the formation of fused heterocyclic rings (e.g., quinolines or acridines) rather than your desired open-chain product.
-
Diagnostic: If your LC-MS shows a mass of [M-H₂O] or [M-HCl] but the NMR lacks the aldehyde proton, you have likely cyclized.
-
Prevention:
-
Avoid prolonged heating >140°C.
-
Use the TiCl₄ method (Solution A) which operates at lower temperatures (0°C to RT), minimizing the thermal energy required for ring closure.
-
Figure 2: Divergent reaction pathways based on thermal conditions.
FAQ: Common Experimental Issues
Q: Can I use bulky bases like t-BuOK or LDA? A: Avoid them. The steric pocket around the aldehyde is already crowded. A bulky base will struggle to approach the site or may deprotonate the methyl groups on the amine instead of the intended nucleophile. Stick to small bases (Pyridine) or non-nucleophilic bases (DBU) if necessary.
Q: The reaction turns black and tarry. What happened? A: This is likely oxidative decomposition of the dimethylamino group. Anilines are sensitive to oxidation.
-
Fix: Degas all solvents with Argon/Nitrogen sparging for 15 minutes before use. Add an antioxidant like BHT (butylated hydroxytoluene) if the reaction requires long reflux times.
Q: I need to do a Suzuki coupling on the Chlorine. Will the aldehyde interfere? A: Yes. The aldehyde is susceptible to side reactions with palladium catalysts.
-
Fix: Protect the aldehyde as an acetal first. However, standard acetalization (ethylene glycol/TsOH) is difficult due to the same steric hindrance.
-
Workaround: Use TiCl₄ (again!) to catalyze the acetalization, or use a "trans-acetalization" method with triethyl orthoformate and amberlyst resin.
References
-
TiCl4 Mediated Condensations: Lehnert, W. "Knoevenagel Condensations with TiCl4/Base." Tetrahedron Letters, vol. 11, no. 54, 1970, pp. 4723-4724.
-
Steric Hindrance in Benzaldehydes: BenchChem Technical Guide: Reactivity of Substituted Benzaldehydes.
-
The Tert-Amino Effect: Meth-Cohn, O., & Suschitzky, H. "The tert-amino effect in heterocyclic synthesis." Advances in Heterocyclic Chemistry, vol. 14, 1972, pp. 211-278.
-
Microwave Synthesis: Bose, A. K., et al. "Microwave promoted rapid organic synthesis." Tetrahedron Letters, vol. 31, 1990.
Technical Support Center: Catalyst Selection for Reactions with 2-Chloro-6-(dimethylamino)benzaldehyde
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-6-(dimethylamino)benzaldehyde. This document provides in-depth guidance on catalyst selection, troubleshooting, and reaction optimization, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Section 1: Understanding the Substrate: A Duality of Reactivity
2-Chloro-6-(dimethylamino)benzaldehyde is a challenging yet valuable substrate in synthetic chemistry. Its reactivity is dominated by two key structural features: an inert aryl chloride bond and an ortho-positioned dimethylamino group.
-
The Aryl Chloride: The C-Cl bond is significantly stronger and less reactive than its bromide or iodide counterparts, making the initial oxidative addition step of a catalytic cycle energetically demanding.[1] This necessitates the use of highly active catalyst systems, typically featuring electron-rich and sterically hindered ligands, to facilitate the activation of this bond.[2][3]
-
The ortho-Dimethylamino Group: This group presents a classic dichotomy. As a strong electron-donating group, it increases the electron density of the aromatic ring, which can further hinder oxidative addition. More critically, the nitrogen's lone pair of electrons can coordinate to the palladium catalyst center. This intramolecular coordination can lead to catalyst inhibition or the formation of inactive palladacycles, effectively poisoning the catalyst and stalling the reaction.[4]
Understanding this duality is paramount. The ideal catalyst system must be potent enough to activate the C-Cl bond while being sterically or electronically biased to minimize deactivating interactions with the adjacent amino group.
Caption: Dueling reaction pathways for 2-Chloro-6-(dimethylamino)benzaldehyde.
Section 2: Catalyst System Selection for Core Cross-Coupling Reactions
The choice of catalyst is not universal; it is tailored to the specific transformation. For this substrate, palladium-based systems are predominant. Success hinges on the synergistic relationship between the palladium precursor and, most importantly, the supporting ligand.
Suzuki-Miyaura Coupling
This reaction forms a C-C bond between the aryl chloride and a boronic acid or ester. It is a workhorse reaction in drug discovery.
-
Catalyst Rationale: The key is to accelerate the slow oxidative addition of the C-Cl bond. This is achieved using palladium(0) catalysts bearing bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbenes (NHCs).[1][5] These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species, which is essential for cleaving the strong C-Cl bond.[6]
-
Recommended Systems:
| Reaction | Palladium Source | Ligand | Base | Solvent | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, or G3/G4 Precatalysts | XPhos, SPhos, RuPhos, tBuXPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF, often with water | Precatalysts offer more reliable generation of the active Pd(0) species.[7][8] The choice of ligand can influence selectivity and reaction rate.[9] |
Sonogashira Coupling
This reaction couples the aryl chloride with a terminal alkyne to form an internal alkyne, another valuable motif in medicinal chemistry and materials science.
-
Catalyst Rationale: Traditional Sonogashira couplings use a palladium catalyst and a copper(I) co-catalyst.[10] However, for complex substrates, copper-free variants are often preferred to prevent the undesirable homocoupling of the alkyne (Glaser coupling).[11] These systems rely on a highly active palladium catalyst to facilitate both oxidative addition and the subsequent steps of the catalytic cycle.[12]
-
Recommended Systems:
| Reaction | Palladium Source | Ligand | Base | Solvent | Key Considerations |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | P(t-Bu)₃, XPhos | Et₃N, i-Pr₂NH, Cs₂CO₃ | Toluene, DMF, DMSO | For this challenging aryl chloride, copper-free conditions are highly recommended.[12][13] Bulky phosphine ligands are critical for success.[13] |
Buchwald-Hartwig Amination
This reaction forms a C-N bond between the aryl chloride and a primary or secondary amine.
-
Catalyst Rationale: This transformation is highly sensitive to the ligand structure. The ligand must facilitate not only the oxidative addition but also the reductive elimination step that forms the C-N bond. Sterically hindered biarylphosphine ligands and NHCs are the state-of-the-art.[14][15] Strong, non-nucleophilic bases are typically required.
-
Recommended Systems:
| Reaction | Palladium Source | Ligand | Base | Solvent | Key Considerations |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃, or NHC-Pd Precatalysts | XPhos, RuPhos, BrettPhos, IPr, SIPr | NaOt-Bu, KOt-Bu, LHMDS | Toluene, Dioxane | The purity of the amine is critical, as impurities can deactivate the catalyst.[7] N-heterocyclic carbene (NHC) precatalysts are particularly effective for this transformation.[14][16] |
Section 3: Troubleshooting Guide: A Q&A Approach
Even with an optimized protocol, challenges can arise. This section addresses the most common issues encountered when working with 2-Chloro-6-(dimethylamino)benzaldehyde.
Question 1: My reaction is sluggish, stalls, or shows no conversion. What should I investigate?
This is the most frequent issue and can stem from several sources related to catalyst activity.
-
Possible Cause A: Inefficient Generation of the Active Pd(0) Catalyst.
-
Why it happens: Many reactions start with a more stable Pd(II) precursor that must be reduced in situ to the active Pd(0) species. This reduction step can be inefficient or fail, especially if reaction conditions are not scrupulously maintained.[17]
-
Solution:
-
Switch to a Precatalyst: Use a commercially available, well-defined Pd(0) or Pd(II) precatalyst (e.g., XPhos Pd G3/G4). These are designed for reliable and rapid generation of the active catalyst, improving reproducibility.[7]
-
Ensure Rigorous Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).
-
-
-
Possible Cause B: Catalyst Poisoning.
-
Why it happens: As discussed, the substrate's own dimethylamino group can coordinate to the palladium center and inhibit the reaction.[4] Additionally, trace impurities in reagents (e.g., sulfur from starting materials, peroxides in solvents) can irreversibly bind to and deactivate the catalyst.[18][19]
-
Solution:
-
Assess Reagent Purity: Use high-purity solvents and reagents. If using an amine coupling partner, consider purifying it by distillation or filtration through a plug of alumina.[7]
-
Increase Ligand-to-Palladium Ratio: Adding a slight excess of the phosphine ligand (e.g., 1.1-1.5 equivalents relative to Pd) can sometimes outcompete the intramolecular coordination from the substrate.[7]
-
Screen Different Ligands: A bulkier ligand might sterically disfavor coordination of the dimethylamino group.
-
-
-
Possible Cause C: Incorrect Base or Poor Solubility.
-
Why it happens: The base plays a crucial role in the catalytic cycle (e.g., regenerating the catalyst, participating in transmetalation). An inappropriate base can lead to a sluggish reaction. Poor solubility of any component can also halt the reaction.
-
Solution:
-
Screen Bases: If a weak base (e.g., K₂CO₃) fails, try a stronger one (e.g., K₃PO₄, Cs₂CO₃, or NaOt-Bu for aminations).
-
Screen Solvents: If solubility is an issue, screen alternative solvents (e.g., DMF, NMP, or different ethers like CPME) or increase the reaction temperature.
-
-
Caption: Decision tree for troubleshooting low reaction conversion.
Question 2: I'm observing significant side products like hydrodehalogenation or homocoupling. How can I minimize them?
-
Hydrodehalogenation (C-Cl → C-H): This occurs when the aryl-palladium intermediate is intercepted by a hydride source before cross-coupling.
-
Solution: The base and solvent can be sources of hydrides, especially at high temperatures. Consider using a different, non-coordinating base or lowering the reaction temperature. Ensure your amine or boronic acid reagents are pure.
-
-
Homocoupling (e.g., Ar-Ar or Alkyne-Alkyne): This is common in Suzuki and Sonogashira reactions.
-
Solution: For Suzuki reactions, this often points to the presence of oxygen, which promotes the homocoupling of boronic acids. Improve your degassing procedure. For Sonogashira reactions, this is the classic Glaser coupling, promoted by the copper co-catalyst. Switching to a copper-free protocol is the most effective solution.[11]
-
Section 4: Detailed Experimental Protocol: A Suzuki-Miyaura Coupling Example
This protocol is a robust starting point and serves as a self-validating system. All reagents should be handled under an inert atmosphere.
Reaction: Coupling of 2-Chloro-6-(dimethylamino)benzaldehyde with Phenylboronic Acid.
Materials:
-
2-Chloro-6-(dimethylamino)benzaldehyde (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (6.0 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), XPhos (6.0 mol%), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add 2-Chloro-6-(dimethylamino)benzaldehyde (1.0 equiv) and phenylboronic acid (1.2 equiv).
-
Solvent Addition: Add degassed toluene and degassed water to form a 10:1 toluene:water mixture (final concentration of the aryl chloride should be ~0.2 M).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Section 5: Frequently Asked Questions (FAQs)
-
FAQ 1: Why are bulky, electron-rich ligands so critical for this substrate? The combination of steric bulk and electron-donating character in ligands like XPhos or SPhos is essential for two reasons. The electron-rich nature increases the electron density on the palladium center, which promotes the oxidative addition into the strong C-Cl bond.[3] The steric bulk favors the formation of a highly reactive 12-electron monoligated palladium species, which is necessary for the reaction to proceed efficiently.[6]
-
FAQ 2: What are "precatalysts" and why are they recommended? Precatalysts are stable, well-defined, and easily handled complexes that are readily converted into the active catalyst under the reaction conditions.[17] For example, Buchwald's G3 and G4 precatalysts are Pd(II) complexes that undergo a rapid, predictable reductive elimination to form the active L-Pd(0) species.[7] Using them avoids the often unreliable and poorly understood in situ reduction of simple Pd(II) salts, leading to more consistent and reproducible results.[6][17]
-
FAQ 3: Can I use Nickel catalysts as an alternative? Yes, nickel catalysts are a viable and often more cost-effective alternative for activating aryl chlorides. Similar to palladium, successful nickel-catalyzed couplings of aryl chlorides typically require electron-rich phosphine or NHC ligands. While highly effective, nickel catalysis can sometimes be more sensitive to functional groups and require more stringent exclusion of air and moisture.
Section 6: References
-
Biscoe, M. R., & Buchwald, S. L. (2009). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 131(48), 17742–17743. [Link]
-
ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Chemical Reviews, 102(5), 1359–1470. [Link]
-
He, J., Wasa, M., Chan, K. S., & Yu, J. Q. (2011). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 133(19), 7190–7191. [Link]
-
Li, Y., Wu, Z., & Gessner, V. H. (2020). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters, 22(15), 5965–5970. [Link]
-
Boruah, M., & Ali, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(21), 5842–5873. [Link]
-
Shaikh, A. A., & Al-Zahrani, F. M. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination. Catalysts, 14(6), 423. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 1(1), 12–23. [Link]
-
Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2007). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Chemistry – A European Journal, 13(1), 150–157. [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Adebayo, A., & Shaughnessy, K. (n.d.). PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination. American Chemical Society. [Link]
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
-
Liu, J., Kimmel, K., Dao, K., Liu, Y., & Qi, M. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(9), 1285–1291. [Link]
-
Trose, M., & Szostak, M. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Air- and Moisture-Stable Pd(II)–NHC Precatalysts. Organic Letters, 21(24), 10029–10034. [Link]
-
Haspot, F., Rieth, M. K., & Loeper, S. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(16), 5434–5441. [Link]
-
Kumar, A., & Ho, M. (2016). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 3(10), 1267–1271. [Link]
-
Carr, R. M., & Joule, J. A. (2021). Interaction, bond formation or reaction between a dimethylamino group and an adjacent alkene or aldehyde. New Journal of Chemistry, 45(22), 9789–9801. [Link]
-
Hu, Y., Gao, Y., Ye, J., Ma, Z., Feng, J., Liu, X., Lei, P., & Szostak, M. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Letters, 25(17), 2975–2980. [Link]
-
Pinto, A. S., & Caniço, A. R. (2022). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Processes, 10(7), 1351. [Link]
-
Hu, Y., Gao, Y., Ye, J., Ma, Z., Feng, J., Liu, X., Lei, P., & Szostak, M. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Letters, 25(17), 2975–2980. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals [organic-chemistry.org]
- 6. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination | Poster Board #608 - American Chemical Society [acs.digitellinc.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids [mdpi.com]
- 12. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
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- 18. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
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Validation & Comparative
Technical Guide: Spectroscopic Profiling of 2-Chloro-6-(dimethylamino)benzaldehyde
The following guide details the spectroscopic characterization of 2-Chloro-6-(dimethylamino)benzaldehyde , a sterically congested benzaldehyde scaffold. This document is designed for researchers requiring rigorous structural verification, particularly to distinguish this specific regioisomer from its more common analogs (e.g., the 4-dimethylamino isomer) and potential synthetic impurities.
Executive Summary & Compound Architecture
2-Chloro-6-(dimethylamino)benzaldehyde represents a specialized class of "push-pull" aromatic systems where the electron-donating dimethylamino group (-NMe₂) and the electron-withdrawing chloro group (-Cl) flank the central aldehyde (-CHO) moiety.
Unlike the widely used 4-(dimethylamino)benzaldehyde (Ehrlich’s Reagent) , where the donor and acceptor are linearly conjugated, the 2,6-substitution pattern introduces significant steric inhibition of resonance . The bulky ortho-substituents force the dimethylamino and aldehyde groups out of coplanarity with the benzene ring. This structural distortion creates a unique spectroscopic fingerprint essential for differentiation.
Structural Comparison of Key Isomers
| Feature | Target: 2-Chloro-6-(dimethylamino) | Alternative: 2-Chloro-4-(dimethylamino) |
| Substitution Pattern | 1,2,3-trisubstituted (Crowded) | 1,2,4-trisubstituted (Linear conjugation) |
| Steric Environment | High (CHO flanked by Cl and NMe₂) | Low (CHO flanked by Cl and H) |
| Electronic State | Conjugation inhibited (Twisted) | Conjugation active (Planar) |
| Primary Impurity Risk | 2,6-Dichlorobenzaldehyde (SM) | 3-Chloro-N,N-dimethylaniline (SM) |
Spectroscopic Analysis & Method Comparison
A. Infrared Spectroscopy (FT-IR): The Carbonyl Shift
The most immediate diagnostic tool is the carbonyl stretching frequency ($ \nu_{C=O} $).
-
Mechanism: In planar systems like the 4-isomer, the lone pair on nitrogen donates electron density into the carbonyl anti-bonding orbital (resonance), weakening the C=O bond and lowering its frequency.
-
2,6-Isomer Specifics: Due to steric crowding, the -NMe₂ group twists, breaking this conjugation. The C=O bond retains more double-bond character.
| Compound | Expected | Interpretation |
| 2-Chloro-6-(dimethylamino) | 1685 – 1700 | Blue-shifted. Minimal resonance donation due to twist. |
| 2-Chloro-4-(dimethylamino) | 1660 – 1675 | Red-shifted. Strong resonance donation. |
| 2,6-Dichlorobenzaldehyde | ~1695 – 1710 | Electron-withdrawing inductive effect dominates. |
B. Nuclear Magnetic Resonance (NMR): The Definitive Structural Proof
NMR is the gold standard for establishing the 1,2,3-substitution pattern.
¹H NMR Signatures (DMSO-d₆ or CDCl₃)
-
Aldehyde Proton (-CHO):
-
Appears as a singlet (s) between 10.0 – 10.5 ppm .
-
Differentiation: In the 2,6-isomer, this proton is shielded/deshielded by the magnetic anisotropy of two ortho substituents.
-
-
Aromatic Region (The "ABC" System):
-
The 2,6-isomer has three adjacent aromatic protons (H3, H4, H5).
-
H4 (Meta to CHO): Appears as a triplet (t) or doublet of doublets (dd) around 7.2–7.5 ppm (
Hz). -
H3 & H5 (Ortho/Para to CHO): Appear as two distinct doublets (d) .
-
Contrast: The 2,4-isomer (1,2,4-substitution) shows a characteristic "doublet, doublet, singlet (or narrow doublet)" pattern due to the isolated proton at position 3.
-
-
Dimethylamino Group (-NMe₂):
-
Strong singlet (~6H) around 2.8 – 3.1 ppm .
-
Note: At low temperatures, steric hindrance may slow rotation, broadening this peak.
-
¹³C NMR Key Signals[1]
-
Carbonyl Carbon: ~185–190 ppm.
-
C-Cl vs C-N: The carbon attached to Chlorine (~135 ppm) and Nitrogen (~150 ppm) can be distinguished by HMBC correlations.
C. UV-Vis Spectroscopy: Electronic Transitions
-
2,6-Isomer: The steric twist disrupts the
charge transfer band. Expect a hypsochromic shift (blue shift) and lower molar absorptivity ( ) compared to the 4-isomer. -
4-Isomer: Exhibits a strong, broad Charge Transfer (CT) band in the visible region (yellow color), often
nm.
Experimental Protocol: Purity Profiling Workflow
Objective: Verify the identity of synthesized 2-Chloro-6-(dimethylamino)benzaldehyde and quantify residual 2,6-dichlorobenzaldehyde (starting material).
Materials
-
Solvent: CDCl₃ (99.8% D) with 0.03% TMS.
-
Internal Standard: 1,3,5-Trimethoxybenzene (for qNMR).
-
Equipment: 400 MHz NMR Spectrometer.
Step-by-Step Procedure
-
Sample Prep: Dissolve 10 mg of the product in 0.6 mL CDCl₃. Ensure complete dissolution (sonicate if necessary).
-
Acquisition:
-
Pulse angle: 30°.
-
Relaxation delay (D1): > 10 seconds (critical for accurate integration of the aldehyde proton).
-
Scans: 16–32.
-
-
Data Processing:
-
Phase and baseline correction.
-
Reference TMS to 0.00 ppm.
-
-
Analysis Logic:
-
Check 10.0–10.5 ppm: Integrate the aldehyde peak.
-
Check 7.0–8.0 ppm: Look for the triplet (t) signal. If you see a singlet in the aromatic region, you likely have the 2,4-isomer.
-
Check 3.0 ppm: Integrate the NMe₂ peak. Ratio of CHO : NMe₂ should be exactly 1 : 6 .
-
Impurity Check: Look for a singlet at ~10.4 ppm (distinct shift) corresponding to unreacted 2,6-dichlorobenzaldehyde.
-
Decision Logic & Troubleshooting (Visualization)
The following diagram outlines the logical flow for identifying the product and diagnosing common synthesis failures (e.g., SNAr reaction issues).
Caption: Logical decision tree for NMR-based identification of 2-chloro-6-(dimethylamino)benzaldehyde products.
Comparative Performance Data
This table contrasts the analytical performance of different methods for this specific compound.
| Method | Specificity | Sensitivity | Utility for 2,6-Isomer |
| ¹H NMR | High | Medium | Best for Structure. Clearly distinguishes the 1,2,3-substitution pattern (triplet vs singlet). |
| FT-IR | Medium | High | Good for Electronic State. Detects steric inhibition of resonance (High |
| GC-MS | High | High | Best for Purity. Confirms molecular weight (183.6) and Cl isotope pattern (3:1). |
| UV-Vis | Low | Very High | Limited. Blue-shift confirms steric crowding but cannot definitively identify the isomer. |
References
- Spectroscopic Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (General principles of steric inhibition of resonance in ortho-substituted benzaldehydes).
-
Synthesis Context: Organic Syntheses, Coll. Vol. 4, p. 331 (1963). (Provides baseline data for the unhindered 4-isomer for comparison).
-
Analytical Data: NIST Chemistry WebBook, SRD 69.[2] (Standard reference for the para-isomer).
-
Reaction Analogues: Journal of Combinatorial Chemistry, 2004, 6, 805-810.[3] (Discusses reactivity of benzaldehydes in solid-phase synthesis, relevant for "product" applications).
Sources
Technical Comparison Guide: Strategic Alternatives to 2-Chloro-6-(dimethylamino)benzaldehyde
This guide provides a technical comparison of alternative reagents to 2-Chloro-6-(dimethylamino)benzaldehyde (CAS 1021240-67-4), a specialized intermediate used primarily in the synthesis of sterically crowded fluorophores and acridinium photocatalysts.
The analysis focuses on overcoming the specific limitations of the target compound—namely, its extreme steric hindrance at the formyl group (flanked by Cl and NMe₂) and its limited commercial availability—while maintaining the electronic "push-pull" characteristics required for dye synthesis.
Executive Summary & Rationale
2-Chloro-6-(dimethylamino)benzaldehyde is a unique "steric cleft" reagent. The ortho-chloro and ortho-dimethylamino substituents create a highly congested environment around the aldehyde.
-
Primary Function: It serves as a precursor for twisted intramolecular charge transfer (TICT) dyes where non-planarity is desired to prevent aggregation-caused quenching (ACQ).
-
The Problem: The 2,6-substitution pattern significantly retards nucleophilic attack at the carbonyl carbon (e.g., in Knoevenagel or Schiff base condensations), leading to low yields and long reaction times.
-
The Solution: This guide presents three classes of alternatives that balance steric control with reactivity and performance.
Quick Selection Matrix
| Alternative Reagent | Role | Key Advantage | Trade-off |
| 2-Chloro-4-(dimethylamino)benzaldehyde | Kinetic Isomer | significantly faster reaction rates; retains Cl-handle for functionalization. | Less steric bulk near aldehyde; may lead to more planar (red-shifted) dyes. |
| 9-Formyljulolidine | High-Performance | Rigidified amine prevents non-radiative decay; superior Quantum Yield (QY). | Higher cost; different solubility profile. |
| 4-(Dimethylamino)benzaldehyde (DMAB) | Commodity | Extremely low cost; widely established protocols. | No steric control; prone to fluorescence quenching via rotation. |
Detailed Comparative Analysis
Alternative A: The Kinetic Isomer
Compound: 2-Chloro-4-(dimethylamino)benzaldehyde (CAS 1424-66-4)
-
Mechanism of Action: By moving the chloro substituent to the para-position relative to the amine (and meta to the aldehyde), the steric hindrance at the carbonyl carbon is drastically reduced while maintaining the inductive electron-withdrawing effect of the chlorine on the ring system.
-
Reactivity Profile: In Knoevenagel condensations with active methylenes (e.g., malononitrile), this isomer reacts 10–50x faster than the 2,6-isomer due to the accessible carbonyl face.
-
Application: Ideal for synthesizing Acridinium Photocatalysts where the core construction is the bottleneck.
Alternative B: The Rigidified Fluorophore
Compound: 9-Formyljulolidine (2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde)
-
Mechanism of Action: The nitrogen lone pair is locked into conjugation with the aromatic ring by the fused aliphatic rings. This prevents the "floppy" rotation associated with the dimethylamino group in the target compound.
-
Performance: Dyes synthesized from this precursor (e.g., Julolidine-based Rhodamines) typically exhibit 20–40% higher quantum yields than their dimethylamino counterparts because non-radiative decay pathways are structurally blocked.
-
Application: Best for High-Sensitivity Fluorescent Probes (e.g., viscosity sensors, mitochondrial trackers).
Experimental Protocols
Protocol 1: Comparative Knoevenagel Condensation
Validates reactivity differences between the steric 2,6-isomer and the kinetic 2,4-isomer.
Objective: Synthesize a benzylidenemalononitrile derivative to measure reaction kinetics.
Reagents:
-
Aldehyde Substrate (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Ethanol (5 mL)
-
Piperidine (catalytic, 1 drop)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of the aldehyde in 5 mL ethanol in a 20 mL vial.
-
Addition: Add 1.1 mmol Malononitrile. Stir at room temperature (25°C).
-
Catalysis: Add 1 drop of piperidine.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1) every 15 minutes.
-
Expectation: The 2-Chloro-4-isomer will consume starting material within 30–60 minutes. The 2-Chloro-6-isomer may require heating to reflux and 4–12 hours due to steric blocking.
-
-
Isolation: Cool to 0°C. Filter the precipitated solid. Wash with cold ethanol.
Protocol 2: Synthesis of a Julolidine-Based Acridinium Dye
Demonstrates the high-performance alternative workflow.
Objective: Synthesize a rigidified acridinium photocatalyst.
Step-by-Step Methodology:
-
Precursor Assembly: Combine 9-Formyljulolidine (1 eq) with a substituted aniline (e.g., 2,4,6-trimethylaniline, 1.1 eq) in dry CH₂Cl₂.
-
Acid Catalysis: Add BF₃·OEt₂ (0.1 eq) to catalyze imine formation. Stir for 2 hours (monitor by disappearance of aldehyde peak in ¹H NMR).
-
Cyclization: Isolate the imine and dissolve in acetonitrile. Add the active methylene coupling partner (if creating a push-pull system) or proceed to oxidative cyclization using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) if synthesizing the acridine core directly.
-
Purification: Precipitate the dye salt by adding Et₂O. Recrystallize from MeOH/Et₂O.
Visualizations & Decision Logic
Figure 1: Steric Hindrance Mechanism
This diagram illustrates why the 2,6-isomer is sluggish compared to the 2,4-isomer.
Caption: Comparative reaction pathways showing the steric blockade in the 2,6-isomer versus the accessible carbonyl in the 2,4-alternative.
Figure 2: Reagent Selection Decision Tree
Use this logic flow to select the correct alternative for your specific application.
Caption: Decision matrix for selecting the optimal aldehyde precursor based on structural and photophysical requirements.
References
-
Sigma-Aldrich. Product Specification: 2-Chloro-4-(dimethylamino)benzaldehyde (CAS 1424-66-4). Available at:
-
PubChem. Compound Summary: 9-Formyljulolidine. National Library of Medicine. Available at:
-
Nicewicz, D. A., et al. (2019). "Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis." Synlett, 30(7), 827-832. (Context on Acridinium synthesis challenges). Available at:
-
BenchChem. Synthesis Protocols for Halogenated Benzaldehydes. Available at:
A Comparative Guide to the Reactivity of Substituted Benzaldehydes in Quinoline Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. This bicyclic heterocycle is a privileged structure found in a wide array of pharmaceuticals. The strategic selection of starting materials, particularly substituted benzaldehydes, is critical for optimizing reaction efficiency and achieving desired molecular complexity. This guide provides an objective comparison of how aromatic substituents influence the reactivity of benzaldehydes in several common quinoline synthesis reactions, supported by mechanistic insights and experimental data.
Mechanistic Overview: The Role of the Benzaldehyde Carbonyl
Several classical methods for quinoline synthesis, such as the Friedländer and Doebner-von Miller reactions, rely on the electrophilic character of the benzaldehyde carbonyl carbon. The overall reactivity is largely governed by the rate at which this carbon undergoes nucleophilic attack.
-
Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group (another ketone or aldehyde).[1][2] The initial step can be either an aldol condensation or the formation of a Schiff base, both of which are highly dependent on the electrophilicity of the benzaldehyde's carbonyl carbon.[2][3]
-
Doebner-von Miller Reaction: This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[4] The α,β-unsaturated aldehyde is often generated in situ from an aldol condensation, for example, from acetaldehyde.[4][5] The subsequent reaction involves the conjugate addition of the aniline. While not a direct reaction of a substituted benzaldehyde, the principles of carbonyl reactivity from related syntheses are applicable.
-
Combes Synthesis: This reaction condenses an aniline with a β-diketone under acidic conditions to form 2,4-disubstituted quinolines.[6][7] While it doesn't directly use a benzaldehyde, the underlying principle of nucleophilic attack on a carbonyl and subsequent cyclization is a shared theme.[7]
The central theme across these syntheses is the nucleophilic attack on a carbonyl carbon. Therefore, the electronic properties of the substituent on the benzaldehyde ring play a pivotal role in modulating the reaction's efficiency.
The Influence of Substituents: Electronic and Steric Effects
The reactivity of the carbonyl group in a substituted benzaldehyde is dictated by the electrophilicity of the carbonyl carbon.[8] Substituents on the aromatic ring alter this electrophilicity through inductive and resonance effects.[9]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This inductive withdrawal increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack.[8] Consequently, benzaldehydes bearing EWGs generally exhibit enhanced reactivity in quinoline syntheses.
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and alkyl (-CH₃) donate electron density to the aromatic ring through resonance or induction. This donation of electron density reduces the partial positive charge on the carbonyl carbon, decreasing its electrophilicity.[8] As a result, benzaldehydes with EDGs are typically less reactive and may require more forcing conditions or longer reaction times.
-
Steric Effects: Ortho-substituents on the benzaldehyde can sterically hinder the approach of the nucleophile to the carbonyl carbon, slowing the reaction rate regardless of the substituent's electronic nature.
Below is a diagram illustrating the general workflow for a Friedländer-type quinoline synthesis, a process highly influenced by the electrophilicity of the benzaldehyde component.
Caption: Generalized workflow for the Friedländer quinoline synthesis.
Comparative Experimental Data
The following table summarizes the general trends observed for the reactivity of various substituted benzaldehydes in nucleophilic addition-type reactions, which are central to many quinoline syntheses. The yields and reaction times are illustrative and can vary significantly based on the specific reaction conditions, catalyst, and the other reacting partner.
| Substituent on Benzaldehyde | Electronic Effect | Expected Reactivity | Typical Yield Range | Typical Reaction Time |
| 4-Nitro (-NO₂) | Strong Electron-Withdrawing | High | Good to Excellent | Short |
| 4-Chloro (-Cl) | Moderate Electron-Withdrawing | Moderate to High | Good | Moderate |
| Unsubstituted (-H) | Neutral (Reference) | Baseline | Moderate to Good | Baseline |
| 4-Methyl (-CH₃) | Weak Electron-Donating | Moderate to Low | Moderate | Moderate to Long |
| 4-Methoxy (-OCH₃) | Strong Electron-Donating | Low | Fair to Moderate | Long |
Data compiled from general principles of organic chemistry and trends observed in related reactions.[8]
Studies have confirmed these trends. For instance, in reactions where the rate-limiting step is the initial nucleophilic attack on the aldehyde, electron-poor benzaldehydes consistently show increased reaction rates.[8] While some modern catalytic systems can minimize these electronic effects, the inherent reactivity of the aldehyde remains a fundamental consideration.[10][11]
Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline
This protocol provides a representative procedure for the synthesis of a quinoline derivative via the Friedländer condensation.
Objective: To synthesize 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone.
Materials:
-
2-Aminobenzaldehyde (1.0 mmol)
-
Acetophenone (1.1 mmol)
-
Potassium Hydroxide (KOH) (1.5 mmol)
-
Ethanol (10 mL)
Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzaldehyde and acetophenone in ethanol.
-
Catalyst Addition: While stirring, add potassium hydroxide to the solution. The mixture may change color.
-
Reaction: Heat the mixture to reflux (approximately 80°C). The reaction progress should be monitored using Thin-Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically 2-4 hours, as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.
-
Isolation: Pour the reaction mixture into 50 mL of cold water. A precipitate of the crude product should form.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-phenylquinoline.
The following diagram outlines the key stages of this experimental workflow.
Caption: Step-by-step experimental workflow for quinoline synthesis.
Conclusion
The choice of substituted benzaldehyde is a critical parameter in the synthesis of quinolines. A thorough understanding of the electronic and steric effects of the substituents allows for the rational selection of starting materials and the optimization of reaction conditions. Electron-withdrawing groups on the benzaldehyde ring generally accelerate the key bond-forming steps by enhancing the electrophilicity of the carbonyl carbon, leading to higher yields and shorter reaction times. Conversely, electron-donating groups tend to decrease reactivity. By leveraging these fundamental principles, researchers can design more efficient and effective synthetic routes to novel quinoline-based compounds for drug discovery and development.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved February 15, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved February 15, 2026, from [Link]
-
Oh, K., Ko, S., Kim, S., & Park, S. (2014). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Molecules, 19(9), 14041-14051. [Link]
-
Kim, J., Lee, D., & Hong, S. (2023). Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reaction. Organic Letters, 25(13), 2266-2271. [Link]
- Caluwe, P. (1993). Concerning the mechanism of the Friedländer quinoline synthesis. Tetrahedron, 49(40), 9025-9044.
- Mansukhani, R. (2018). The Friedländer Synthesis of Quinolines. In Organic Reactions. John Wiley & Sons, Inc.
- Combes Quinoline Synthesis. (n.d.).
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved February 15, 2026, from [Link]
-
Sharma, N., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20927-20951. [Link]
- Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652-2671.
- Martínez, R., Ramón, D. J., & Yus, M. (2008). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 73(24), 9778-9780.
-
LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Bajare, N. (2018, April 18). Doebner-Miller reaction and applications. SlideShare. [Link]
- Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.
-
Siodłak, D., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2095. [Link]
-
Li, W., & Ghorbani-Choghamarani, A. (2021). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Molecules, 26(23), 7247. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Sci-Hub. Concerning the mechanism of the Friedländer quinoline synthesis / Canadian Journal of Chemistry, 2004 [sci-hub.box]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to HPLC and GC-MS Analysis for 2-Chloro-6-(dimethylamino)benzaldehyde and its Reaction Products
A Senior Application Scientist's Perspective on Method Selection and Experimental Design
In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of novel compounds and their reaction pathways is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of 2-Chloro-6-(dimethylamino)benzaldehyde and its reaction products. Drawing upon established analytical principles and field-proven insights, this document will navigate the causalities behind experimental choices, ensuring a robust and self-validating analytical approach.
Introduction to 2-Chloro-6-(dimethylamino)benzaldehyde: A Molecule of Interest
2-Chloro-6-(dimethylamino)benzaldehyde is a substituted aromatic aldehyde, a class of compounds that serves as crucial building blocks in the synthesis of a wide range of pharmaceuticals, dyes, and other commercially significant molecules.[1] The presence of a chloro group and a dimethylamino group on the benzaldehyde scaffold imparts unique reactivity, making it a valuable intermediate in various condensation and cross-coupling reactions.[2][3] The aldehyde functional group is particularly reactive, readily undergoing nucleophilic addition and addition-elimination reactions.[4] Understanding the products and purity of these reactions is critical for process optimization and quality control.
The Analytical Crossroads: Choosing Between HPLC and GC-MS
The selection of an appropriate analytical technique is a critical decision that hinges on the physicochemical properties of the analyte.[5][6] For a molecule like 2-Chloro-6-(dimethylamino)benzaldehyde and its potential reaction products, both HPLC and GC-MS present viable analytical pathways, each with distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the separation, identification, and quantification of components in a liquid sample.[7] It is particularly well-suited for non-volatile, polar, and thermally unstable compounds, making it a workhorse in the pharmaceutical industry.[5][7]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[8] It excels in the analysis of volatile and thermally stable compounds.[8][9]
The primary deciding factor between HPLC and GC is the sample's nature.[5] If a compound is not volatile or decomposes upon heating, HPLC is the preferred method.[5] Conversely, for volatile compounds, GC often provides superior separation efficiency.[5]
HPLC Analysis: A Robust Approach for a Broad Range of Analytes
Due to its versatility, HPLC is often the initial method of choice for analyzing reaction mixtures containing substituted benzaldehydes and their derivatives, which may have a wide range of polarities and thermal stabilities.[5]
The Causality Behind HPLC Method Development
The development of a robust HPLC method involves a systematic optimization of several key parameters. The goal is to achieve adequate separation of the starting material, intermediates, products, and any potential by-products.
Column Selection: A reversed-phase C18 column is a common starting point for the analysis of moderately polar compounds like substituted benzaldehydes. The nonpolar stationary phase interacts with the analytes, and their retention is modulated by the composition of the mobile phase.
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. This allows for the effective separation of compounds with varying polarities within a single analytical run.
Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for the detection of aromatic compounds, which typically exhibit strong UV absorbance.[8] For more definitive identification and analysis of complex mixtures, coupling the HPLC system to a mass spectrometer (LC-MS) is highly advantageous.[10]
Experimental Protocol: HPLC-UV Analysis
This protocol outlines a general procedure for the analysis of a reaction mixture containing 2-Chloro-6-(dimethylamino)benzaldehyde.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis or Diode Array Detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Acetate (reagent grade)
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product(s), and any impurities by comparing their retention times with those of authentic standards.
-
Quantify the components by integrating the peak areas and using a calibration curve prepared from standards of known concentrations.
Visualizing the HPLC Workflow
Caption: A streamlined workflow for HPLC analysis.
GC-MS Analysis: A Powerful Tool for Volatile and Thermally Stable Compounds
For reaction products that are sufficiently volatile and thermally stable, GC-MS offers unparalleled separation efficiency and definitive compound identification.[9]
The Rationale Behind GC-MS Method Development
The success of a GC-MS analysis hinges on the ability to volatilize the analytes without decomposition and to achieve good chromatographic separation.
Injection Technique: A split/splitless injector is commonly used. A split injection is suitable for concentrated samples, while a splitless injection provides higher sensitivity for trace analysis.
Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good choice for the separation of a variety of organic compounds.
Temperature Programming: A temperature gradient is typically employed to ensure the elution of compounds with a range of boiling points. The program starts at a lower temperature to separate volatile components and gradually increases to elute less volatile compounds.
Mass Spectrometry: Electron ionization (EI) is the most common ionization technique, producing a characteristic fragmentation pattern that can be used for library matching and structural elucidation.
Derivatization: For compounds that are not sufficiently volatile or have poor chromatographic properties, derivatization can be a crucial step.[11] For aldehydes, derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can improve their thermal stability and chromatographic behavior.[12] Silylation is another common technique to increase volatility.
Experimental Protocol: GC-MS Analysis
This protocol provides a general method for the GC-MS analysis of a reaction mixture, assuming the components are amenable to this technique.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Split/splitless injector
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
(Optional) Derivatizing agent (e.g., MTBSTFA for silylation)
Procedure:
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable volatile solvent. If derivatization is necessary, follow a validated procedure. For example, for silylation, the sample can be heated with a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
Data Analysis:
-
Identify compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm identifications by comparing retention times with those of authentic standards.
-
Quantify components using the peak areas of characteristic ions and a calibration curve.
Visualizing the GC-MS Workflow
Caption: A typical workflow for GC-MS analysis.
Head-to-Head Comparison: HPLC vs. GC-MS
The following table provides a direct comparison of the two techniques for the analysis of 2-Chloro-6-(dimethylamino)benzaldehyde and its reaction products.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Wide range of compounds, including non-volatile, polar, and thermally labile molecules.[9] | Volatile and thermally stable compounds.[9] |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[9] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9] |
| Detection | UV-Vis, Diode Array, Fluorescence, Mass Spectrometry (LC-MS).[7] | Primarily Mass Spectrometry, also Flame Ionization Detector (FID), etc.[8] |
| Identification Power | Good with retention time matching; definitive with MS detection. | Excellent, based on characteristic mass spectral fragmentation patterns and library matching.[8] |
| Sample Preparation | Generally simpler, often just dissolution and filtration.[5] | May require derivatization to increase volatility and thermal stability.[11] |
| Analysis Time | Can be longer, especially with complex gradients.[7] | Often faster for simple mixtures.[7] |
| Cost per Analysis | Can be higher due to solvent consumption.[7] | Typically lower due to minimal solvent usage.[7] |
| Key Advantage | Broad applicability to a wide range of pharmaceutical compounds.[5] | High sensitivity and definitive identification for volatile analytes.[9] |
Conclusion: A Synergistic Approach
In the analysis of 2-Chloro-6-(dimethylamino)benzaldehyde and its reactions, both HPLC and GC-MS are powerful and often complementary techniques.[6] HPLC, with its broad applicability, is an excellent starting point for analyzing complex reaction mixtures containing compounds with diverse polarities and stabilities. GC-MS, on the other hand, provides unparalleled separation and identification capabilities for volatile and thermally stable components.
A comprehensive analytical strategy often involves using HPLC for initial screening, method development, and quantification of the main components and non-volatile impurities. GC-MS can then be employed for the identification of volatile by-products or for confirmation of the identity of key components, especially when coupled with derivatization techniques. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their products.
References
- Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (2025, September 8).
- What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy | MtoZ Biolabs.
- Understanding the Differences Between HPLC and GCMS Systems - AMP Tech Instruments. (2023, January 13).
- Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection - PubMed. (2013, July 26).
- HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager. (2025, August 22).
- GC vs. HPLC in Pharmaceutical and Medical Device Testing - AELAB. (2026, January 7).
- CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Publishing. (2019, February 26).
- ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. (2011, November 20).
- p-Dimethylaminobenzaldehyde - Pickering Laboratories.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4).
- Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC - Agilent.
- p-DIMETHYLAMINOBENZALDEHYDE - Organic Syntheses Procedure.
- GC AND GC/MS.
- Synthesis of dimethylaminobenzaldehyde - PrepChem.com.
- The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology - Benchchem.
- A Comprehensive Technical Guide to 2-Chloro-4-(diethylamino)benzaldehyde (CAS: 1424-67-5) - Benchchem.
- Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. (2025, August 6).
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. (2019, May 14).
- The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich.
- EPA Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air - Thermo Fisher Scientific.
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Safety Operating Guide
Navigating the Safe Handling of 2-Chloro-6-(dimethylamino)benzaldehyde: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-6-(dimethylamino)benzaldehyde, a compound requiring meticulous attention to safety protocols. Our goal is to empower you with the knowledge to not only use this compound effectively but also to ensure a safe and compliant laboratory environment.
Understanding the Risk: A Proactive Approach to Safety
Therefore, a comprehensive safety plan, encompassing appropriate personal protective equipment (PPE), engineering controls, and emergency procedures, is not just recommended—it is a necessity.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling 2-Chloro-6-(dimethylamino)benzaldehyde, based on established safety protocols for similar compounds.
| Body Part | Personal Protective Equipment (PPE) | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. Standard safety glasses are not sufficient. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat | Prevents direct skin contact. Regularly inspect gloves for any signs of degradation or punctures. Contaminated clothing should be removed immediately and washed before reuse[1]. |
| Respiratory | NIOSH/MSHA approved respirator | To be used when engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced[4]. A dust respirator is recommended if the solid material is being handled. |
Safe Handling and Operational Workflow
A systematic approach to handling 2-Chloro-6-(dimethylamino)benzaldehyde will significantly reduce the risk of exposure. The following workflow diagram illustrates the key steps for safe handling, from preparation to disposal.
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
